BKI-1369
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJAAKKEYXUCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BKI-1369: A Deep Dive into its Mechanism of Action as a Potent Antiprotozoal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a member of the bumped kinase inhibitor (BKI) class of compounds, which have emerged as promising therapeutics against a range of apicomplexan parasites.[1][2][3] These parasites, including Cryptosporidium and Cystoisospora, are responsible for significant diarrheal diseases in both humans and animals.[4][5] The primary mechanism of action of this compound lies in its specific and potent inhibition of parasite calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for parasite viability but absent in their mammalian hosts, offering a selective therapeutic window. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting Parasite CDPK1
This compound acts as a competitive inhibitor of ATP binding to the active site of apicomplexan CDPK1. The selectivity of BKIs for parasite kinases over mammalian kinases is attributed to a key structural difference in the ATP-binding pocket. Apicomplexan CDPKs possess a small glycine "gatekeeper" residue, which creates a hydrophobic pocket that can accommodate the "bumped" chemical structure of this compound. Mammalian kinases, in contrast, have a larger gatekeeper residue that sterically hinders the binding of these inhibitors.
The inhibition of CDPK1 disrupts several essential cellular processes in the parasite, ultimately leading to a reduction in parasite replication and pathogenesis. Key functions of CDPK1 that are inhibited by this compound include:
-
Merozoite Replication: Studies have demonstrated that this compound significantly inhibits the replication of merozoites, the stage of the parasite responsible for asexual reproduction and amplification of the infection within the host.
-
Host Cell Invasion and Egress: CDPK1 plays a critical role in the signaling pathways that control parasite motility, host cell invasion, and subsequent egress from infected cells. By inhibiting CDPK1, this compound effectively blocks these crucial steps in the parasite life cycle.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites
| Parameter | Organism | Cell Line | Value | Reference |
| IC50 | Cystoisospora suis | IPEC-1 | 40 nM | |
| IC95 | Cystoisospora suis | IPEC-1 | 200 nM | |
| IC50 | Cryptosporidium hominis | - | Not specified | |
| IC50 (hERG inhibition) | Human | - | 1.52 µM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Organism | Dosage | Key Findings | Reference |
| Piglets | Cystoisospora suis | 20 mg/kg BW (2 doses) | Complete suppression of oocyst excretion. | |
| Piglets | Cystoisospora suis | 10 mg/kg BW (twice daily for 5 days) | Effective suppression of oocyst excretion and diarrhea. | |
| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg BW (twice daily for 5 days) | Significant reduction in oocyst excretion and diarrhea. |
Table 3: Pharmacokinetic Parameters of this compound
| Animal Model | Dosage | Cmax (Plasma) | Key Metabolites | Reference |
| Piglets | 10 mg/kg BW (9 doses) | 10 µM | BKI-1318, BKI-1817 | |
| Piglets | 20 mg/kg on SD 3 | 8.1 µM (Fecal) | BKI-1318, BKI-1817 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action via competitive inhibition of parasite CDPK1.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
In Vitro Inhibition of Cystoisospora suis Merozoite Replication
This protocol is based on methodologies described in studies evaluating the in vitro efficacy of this compound.
-
Cell Culture: Intestinal porcine epithelial cells (IPEC-1) are cultured to confluency in appropriate cell culture plates.
-
Infection: Confluent IPEC-1 monolayers are infected with excysted sporozoites of C. suis.
-
Treatment: Following infection, the culture medium is replaced with medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) or a vehicle control (e.g., DMSO).
-
Incubation: The treated, infected cell cultures are incubated for a defined period (e.g., 5 days) to allow for parasite development and replication.
-
Quantification of Merozoite Production: After the incubation period, the supernatant is collected, and the number of free merozoites is quantified using a hemocytometer or by quantitative PCR (qPCR) targeting a parasite-specific gene.
-
Data Analysis: The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated by plotting the percentage of inhibition of merozoite production against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Piglet Model of Cystoisosporosis
This protocol is a generalized representation of in vivo studies conducted to assess the therapeutic efficacy of this compound.
-
Animal Model: Neonatal piglets are experimentally infected with a known number of viable C. suis oocysts.
-
Treatment Groups: Piglets are randomly assigned to different treatment groups, including a control group receiving a vehicle and experimental groups receiving this compound at various dosages and treatment regimens (e.g., single dose, multiple doses).
-
Drug Administration: this compound is typically administered orally.
-
Monitoring of Clinical Parameters: Piglets are monitored daily for clinical signs of coccidiosis, including fecal consistency (diarrhea scoring) and body weight gain.
-
Parasitological Examination: Fecal samples are collected daily to quantify the number of oocysts shed per gram of feces using techniques such as the McMaster method.
-
Pharmacokinetic Analysis: Blood and/or fecal samples may be collected at various time points to determine the concentration of this compound and its metabolites using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Statistical analysis is performed to compare the oocyst excretion, diarrhea scores, and body weight gain between the treated and control groups to determine the efficacy of this compound.
Conclusion
This compound demonstrates a highly specific and potent mechanism of action against apicomplexan parasites by targeting the parasite-specific enzyme CDPK1. This inhibition disrupts essential cellular processes, including merozoite replication and host cell invasion, leading to a significant reduction in parasite burden and clinical signs of disease. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other bumped kinase inhibitors as novel antiprotozoal drugs. The high selectivity of this compound for the parasite kinase over host kinases provides a strong rationale for its favorable safety profile, although off-target effects such as hERG inhibition warrant consideration in further development.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
BKI-1369 discovery and development
BKI-1369: A Technical Guide to its Discovery and Development
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and preclinical development of the bumped kinase inhibitor, this compound.
Discovery and Rationale
This compound is a small-molecule compound belonging to the class of "bumped kinase inhibitors" (BKIs). Its development was part of a targeted drug discovery program aimed at exploiting a unique structural feature of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. These parasites, including Cryptosporidium and Cystoisospora, are responsible for significant diarrheal diseases in humans and animals.
The rationale for targeting CDPK1 is its essential role in the parasite's life cycle and its absence in mammalian hosts, offering a pathway for selective toxicity[1][2]. Apicomplexan CDPK1 possesses a small glycine residue at the "gatekeeper" position of its ATP-binding site. This creates a hydrophobic pocket that is accessible to inhibitors with a bulky "bump." In contrast, the corresponding kinase in mammals has a larger gatekeeper residue, which sterically hinders the binding of these bumped inhibitors, thereby conferring selectivity[3].
This compound was developed as a second-generation compound, aiming to improve upon the safety profile of earlier BKIs like BKI-1294. A primary challenge was the off-target inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is linked to potentially fatal cardiac arrhythmias. This compound, which incorporates a quinoline group in place of a naphthalene moiety, was prioritized for further development based on initial screenings that suggested a moderately improved hERG safety profile over its predecessors[3].
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDPK1[1]. An increase in intracellular calcium within the parasite activates CDPK1, which then phosphorylates downstream substrate proteins. This signaling cascade is critical for several processes essential for parasite survival and propagation:
-
Microneme Secretion: Release of adhesive proteins required for host cell attachment and invasion.
-
Motility: Powers the parasite's unique gliding motility.
-
Invasion and Egress: Mediates the entry into and exit from host cells.
-
Replication: Plays a role in the proliferation of the parasite within the host cell.
By binding to the ATP pocket of CDPK1, this compound blocks these vital functions, effectively halting the parasitic life cycle.
Visualized Signaling Pathway
The following diagram illustrates the CDPK1 signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
Table 1: In Vitro Efficacy Data
| Parasite Species | Assay Type | Host Cell Line | IC50 Value | IC95 Value | Source |
| Cystoisospora suis | Merozoite Proliferation Assay | IPEC-1 | 40 nM | 200 nM | |
| Cryptosporidium parvum | Parasite Growth Inhibition | HCT-8 | ~37 nM | Not Available |
Table 2: In Vivo Efficacy and Dosing
| Parasite Species | Animal Model | Dosing Regimen | Primary Efficacy Endpoints | Source |
| Cystoisospora suis | Suckling Piglets | 10 mg/kg, PO, BID for 5 days | Effective suppression of oocyst excretion and diarrhea; improved weight gain. | |
| Cystoisospora suis | Suckling Piglets | 20 mg/kg, PO, two doses (2 & 4 dpi) | Complete suppression of oocyst excretion. | |
| Cryptosporidium hominis | Gnotobiotic Piglets | 10 mg/kg, PO, BID for 5 days | Significant reduction in oocyst excretion, mucosal colonization, and diarrhea. | |
| Cryptosporidium parvum | Neonatal Mice | 10 mg/kg, PO, single dose | 70% reduction in parasite burden. |
Table 3: Pharmacokinetic Profile
| Animal Model | Dosing Regimen | Key PK Parameter | Observation | Source |
| Piglets (C. suis) | 10 mg/kg, BID x 5 days | Plasma Concentration | Reached 11.7 µM during treatment, indicating drug accumulation. | |
| Piglets (C. hominis) | 10 mg/kg, BID | Plasma Concentration | Increased to 10 µM after the 9th dose; slow elimination observed. | |
| Mice (C. parvum) | 10 mg/kg, single dose | Unbound Cmax | 0.3 µM. Low systemic levels with high efficacy suggest gastrointestinal exposure is key. |
Table 4: Safety & Toxicology
| Target / Assay | Method | IC50 Value | Implication | Source |
| hERG Channel | Thallium Flux Assay | 10 µM | Initial, less sensitive assay suggested moderate risk. | |
| hERG Channel | QPatch (Electrophysiology) | 0.97 - 1.52 µM | More accurate testing revealed potent inhibition, precluding development for human use. | |
| Cardiovascular Effects | In vivo Dog Model | N/A | Significant, dose-dependent increases in QTc interval observed at plasma concentrations around 1.7 µM. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its metabolites has been described previously (Johnson et al., 2012; Vidadala et al., 2016). For research purposes, the compound was synthesized by commercial vendors to >98% purity, which was verified by HPLC and NMR. For in vivo administration, this compound powder is typically dissolved in a vehicle consisting of 3% Tween 80, 7% ethanol, and 90% normal saline.
In Vitro Efficacy Testing: C. suis Merozoite Proliferation
This protocol is used to determine the inhibitory concentration of this compound on parasite replication in vitro.
-
Cell Seeding: Seed IPEC-1 (intestinal porcine epithelial cells) in 48-well plates and grow to confluency.
-
Parasite Preparation: Prepare infectious C. suis sporozoites by excysting oocysts.
-
Infection: Infect the confluent IPEC-1 monolayers with a defined ratio of sporozoites to host cells.
-
Drug Application: Immediately following infection, replace the medium with fresh culture medium containing serial dilutions of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 5 days at 37°C and 5% CO₂ to allow for parasite development into the merozoite stage.
-
Quantification: Collect supernatants and quantify the number of free merozoites using a hemocytometer or an automated cell counter.
-
Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration and determine the IC50 and IC95 values using non-linear regression analysis.
In Vivo Efficacy Model: Gnotobiotic Piglet Model of Cryptosporidiosis
This animal model is used to evaluate the therapeutic efficacy of compounds against Cryptosporidium hominis, which primarily infects humans.
-
Animal Husbandry: Derive gnotobiotic piglets by caesarean section and maintain them in sterile isolator units to prevent extraneous infections. Provide sterile nutrition.
-
Infection: At two days of age, orally challenge the piglets with 1×10⁶ to 5×10⁶ C. hominis oocysts.
-
Treatment Initiation: Begin treatment at the first sign of diarrhea (typically 3 days post-infection). Randomly assign piglets to a treatment group (e.g., 10 mg/kg this compound) or a vehicle control group.
-
Drug Administration: Administer the compound or vehicle orally twice daily for a period of 5 days.
-
Daily Monitoring:
-
Clinical Assessment: Record daily body weights and score fecal consistency to assess diarrhea severity.
-
Parasitological Assessment: Collect fecal samples daily and quantify oocyst shedding per gram of feces using immunofluorescence microscopy or qPCR.
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points to analyze plasma drug concentrations via LC-MS/MS.
-
-
Necropsy: At the study endpoint, euthanize piglets and collect intestinal tissue sections for histopathological analysis of parasite burden and mucosal lesions.
Experimental Workflow Visualization
The following diagram outlines the logical flow of an in vivo efficacy study.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro C. parvum growth inhibition assay [bio-protocol.org]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
BKI-1369: A Deep Dive into its Mechanism and Therapeutic Potential Against Apicomplexan Parasites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a potent, small-molecule bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against a range of apicomplexan parasites, including Cystoisospora suis and Cryptosporidium species.[1][2] These parasites are responsible for significant diarrheal diseases in both livestock and humans.[3][4] The emergence of resistance to existing treatments necessitates the development of novel therapeutics like this compound.[5] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, the signaling pathways it targets, quantitative efficacy data, and the experimental protocols used to evaluate its activity.
Core Mechanism of Action: Targeting a Parasite-Specific Kinase
This compound functions as an ATP-competitive inhibitor, specifically targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This selectivity is a key advantage, as CDPKs are absent in their mammalian hosts, minimizing the potential for off-target effects and host toxicity. The specificity of BKIs for parasite CDPK1 is attributed to a unique structural feature in the ATP-binding pocket of the enzyme. Apicomplexan CDPK1 possesses a small glycine "gatekeeper" residue, which allows the "bumped" chemical structure of this compound to fit snugly into the binding site. In contrast, mammalian kinases have a bulkier gatekeeper residue that sterically hinders the binding of BKIs.
By competitively binding to the ATP pocket of CDPK1, this compound effectively blocks the kinase's ability to phosphorylate its downstream substrates. This inhibition disrupts a cascade of essential cellular processes in the parasite that are dependent on CDPK1 activity.
The CDPK1 Signaling Pathway and this compound's Point of Intervention
Calcium-dependent protein kinases are crucial sensors and transducers of calcium signals in apicomplexan parasites, regulating a variety of critical functions required for their survival and propagation. The CDPK1 signaling pathway is central to the parasite's lytic cycle, which involves host cell invasion, replication, and egress. This compound's inhibition of CDPK1 disrupts this entire cycle.
Key processes regulated by the CDPK1 signaling pathway include:
-
Microneme Secretion: The release of proteins from specialized secretory organelles called micronemes is essential for parasite motility and host cell invasion. CDPK1 activation is a critical step in triggering this secretion.
-
Gliding Motility: Apicomplexan parasites utilize a unique form of substrate-dependent locomotion called gliding motility to move within and between host cells. This process is driven by an actin-myosin motor complex, and CDPK1 is known to phosphorylate components of this motor complex, such as Myosin A tail domain-interacting protein (MTIP) and glideosome-associated protein 45 (GAP45).
-
Host Cell Invasion and Egress: The culmination of microneme secretion and gliding motility is the active invasion of host cells. Similarly, the exit of newly replicated parasites from an infected host cell (egress) is also a CDPK1-dependent process.
-
Merozoite Replication: Studies have shown that this compound is particularly effective at inhibiting the replication of merozoites, the stage of the parasite that divides within the host cell.
The following diagram illustrates the CDPK1 signaling pathway and the inhibitory action of this compound.
Caption: CDPK1 signaling pathway and this compound's inhibitory action.
Quantitative Data Summary
The efficacy and pharmacokinetic properties of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Concentration | Effect | Reference |
| IC50 | 40 nM | 50% inhibition of merozoite proliferation in IPEC-1 cells | |
| IC95 | 200 nM | >95% inhibition of merozoite proliferation in IPEC-1 cells | |
| Merozoite Count Reduction | 400 nM | 96.1% decrease in total merozoites |
Table 2: In Vivo Efficacy of this compound in a Piglet Model of Cystoisospora suis Infection
| Dosage Regimen | Outcome | Reference |
| 20 mg/kg (single dose on day of infection) | 50% suppression of oocyst excretion; 95.2% reduction in shedders | |
| 20 mg/kg (single dose 2 days post-infection) | 82% suppression of oocyst excretion; 98.4% reduction in shedders | |
| 20 mg/kg (doses at 2 and 4 days post-infection) | Complete suppression of oocyst excretion | |
| 10 mg/kg (twice daily for 5 days) | Effective suppression of oocyst excretion and diarrhea |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dosage | Cmax (Plasma) | Cmax (Fecal) | Tmax (Fecal) | Reference |
| Piglets | 10 mg/kg (after 9th dose) | 10 µM | - | - | |
| Piglets | 10 mg/kg (twice daily for 5 days) | 11.7 µM | - | - | |
| Piglets | 20 mg/kg (single dose) | - | 8.1 µM | 24 hours |
Table 4: Safety Profile of this compound
| Parameter | IC50 | Species | Notes | Reference |
| hERG Inhibition (Thallium Flux Assay) | 10 µM | - | >10-fold higher (less potent) than BKI-1294 | |
| hERG Inhibition (QPatch Assay) | 0.97 µM | - | More sensitive assay revealed greater potency |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Merozoite Proliferation Inhibition Assay (Cystoisospora suis)
This assay is designed to determine the inhibitory effect of this compound on the replication of C. suis merozoites in a host cell culture system.
-
Cell Culture: Intestinal Porcine Epithelial Cells (IPEC-1) are cultured to confluence in 48-well plates.
-
Infection: IPEC-1 monolayers are infected with C. suis sporozoites.
-
Treatment: At various time points post-infection (e.g., 2 days), the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: The treated, infected cell cultures are incubated for a specified period (e.g., up to 9 days post-infection).
-
Quantification: The number of free merozoites in the culture supernatant is quantified using a hemocytometer. The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated by comparing the merozoite counts in treated wells to the control wells.
The following diagram outlines the workflow for the in vitro inhibition assay.
References
- 1. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. - NADIS [nadis.org.uk]
- 5. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
BKI-1369: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKI-1369 is a potent "bumped" kinase inhibitor (BKI) demonstrating significant promise as a therapeutic agent against apicomplexan parasites, including Cryptosporidium and Cystoisospora. Its primary molecular target is Calcium-Dependent Protein Kinase 1 (CDPK1), an essential enzyme for parasite viability and virulence that is absent in mammals. This selectivity is achieved through a unique structural feature of this compound that exploits a corresponding small "gatekeeper" residue in the ATP-binding pocket of the parasite's CDPK1. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Target Identification: Calcium-Dependent Protein Kinase 1 (CDPK1)
The primary target of this compound in apicomplexan parasites is Calcium-Dependent Protein Kinase 1 (CDPK1). CDPKs are serine/threonine kinases that play a crucial role in the signaling pathways of these organisms, regulating processes essential for their survival and infectivity.
Key Features of CDPK1 as a Drug Target:
-
Essential for Parasite Viability: Genetic and chemical validation studies have demonstrated that CDPK1 is critical for parasite motility, invasion of host cells, and egress from infected cells.[1]
-
Absent in Mammalian Hosts: The absence of CDPKs in mammals provides a clear therapeutic window, minimizing the potential for on-target toxicity in the host.[1][2]
-
Structural Uniqueness: Apicomplexan CDPK1 possesses a small glycine residue at the "gatekeeper" position in the ATP-binding pocket. This feature is exploited by "bumped" kinase inhibitors like this compound, which have a bulky side group that is sterically hindered from binding to the ATP-binding pocket of most mammalian kinases (which typically have a larger gatekeeper residue).[3]
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the active site of CDPK1. By binding to the ATP pocket, it blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that control essential parasite functions.
Signaling Pathway of CDPK1 in Apicomplexan Parasites
An increase in intracellular calcium concentration ([Ca2+]) is a key signal for the activation of CDPK1. Upon binding of Ca2+ to its calmodulin-like domain, CDPK1 undergoes a conformational change that activates its kinase domain. Activated CDPK1 then phosphorylates a range of downstream effector proteins, leading to the secretion of microneme proteins, which are essential for parasite motility and host cell invasion.
Target Validation: Efficacy Data
The efficacy of this compound has been validated through a series of in vitro and in vivo studies.
In Vitro Efficacy
This compound demonstrates potent inhibition of parasite growth in cell-based assays.
| Assay | Organism | Cell Line | Parameter | Value | Reference |
| Merozoite Proliferation | Cystoisospora suis | IPEC-1 | IC50 | 40 nM | [3] |
| Merozoite Proliferation | Cystoisospora suis | IPEC-1 | IC95 | 200 nM | |
| Enzyme Inhibition | Cystoisospora suis CDPK1 | - | IC50 | 4.5 nM | |
| hERG Inhibition | Human | - | IC50 | 1.52 µM |
In Vivo Efficacy
Animal models of cryptosporidiosis and cystoisosporosis have confirmed the therapeutic potential of this compound.
| Animal Model | Organism | Dosage | Key Findings | Reference |
| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea. | |
| Piglets | Cystoisospora suis | 10 mg/kg, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea; improved body weight gain. | |
| Neonatal Mice | Cryptosporidium parvum | 25 mg/kg, twice daily | Significant reduction in oocyst shedding. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound.
Recombinant CDPK1 Expression and Purification
This protocol describes the expression and purification of recombinant Cryptosporidium parvum CDPK1 (CpCDPK1) for use in enzymatic assays.
Workflow for Recombinant CpCDPK1 Production
Protocol:
-
Gene Amplification: The full-length gene encoding CpCDPK1 is amplified from C. parvum genomic DNA using specific primers.
-
Cloning: The amplified PCR product is ligated into a pET expression vector containing a purification tag (e.g., 6x-His).
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a large culture. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches the mid-log phase.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.
-
Purification: The soluble fraction of the cell lysate is applied to a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged CpCDPK1 is eluted with an imidazole gradient.
-
Verification: The purity of the recombinant protein is assessed by SDS-PAGE and its identity confirmed by Western blot using an anti-His-tag antibody.
CDPK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the in vitro inhibitory activity of this compound against recombinant CpCDPK1. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate. Each reaction should contain the kinase buffer, recombinant CpCDPK1, a peptide substrate (e.g., PLKtide), and varying concentrations of this compound (or DMSO for control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to catalyze the luciferase-mediated conversion of the new ATP to a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of this compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Parasite Growth Inhibition Assay (Cystoisospora suis in IPEC-1 cells)
This assay is used to determine the efficacy of this compound in inhibiting the proliferation of C. suis in a host cell line.
Protocol:
-
Cell Seeding: Seed IPEC-1 (intestinal porcine epithelial cells) in a 48-well plate and grow to confluency.
-
Infection: Infect the confluent IPEC-1 monolayers with excysted C. suis sporozoites.
-
Treatment: Immediately after infection, add fresh culture medium containing serial dilutions of this compound (e.g., from 12.5 nM to 200 nM) or DMSO as a control.
-
Incubation: Incubate the infected and treated cells for 5 days.
-
Medium Change: After 5 days, replace the medium containing this compound with fresh culture medium and continue the incubation until day 9 post-infection.
-
Quantification of Merozoite Proliferation:
-
Collect the culture supernatant.
-
Count the number of free merozoites using a hemocytometer or by quantitative PCR (qPCR) targeting a parasite-specific gene.
-
-
Data Analysis:
-
Calculate the percent inhibition of merozoite proliferation for each this compound concentration compared to the DMSO control.
-
Determine the IC50 and IC95 values from the dose-response curve.
-
Mammalian Cell Cytotoxicity Assay (WST-1 Assay)
This assay is used to assess the potential toxicity of this compound against a mammalian cell line.
Protocol:
-
Cell Seeding: Seed IPEC-1 cells in a 96-well plate.
-
Treatment: Add various concentrations of this compound to the wells. Include wells with medium only and DMSO only as controls.
-
Incubation: Incubate the cells for a period that reflects the duration of the parasite inhibition assay (e.g., 4 days).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 3 hours at 37°C. The WST-1 reagent is converted to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent cell viability for each this compound concentration relative to the controls.
-
Selectivity and Off-Target Profile
A critical aspect of drug development is understanding the selectivity of a compound for its intended target versus other related proteins in the host.
Selectivity for Parasite vs. Mammalian Kinases
The "bumped" chemical structure of this compound is designed to provide high selectivity for parasite CDPK1 over most mammalian kinases. This is due to the small glycine gatekeeper residue in the parasite enzyme, which can accommodate the bulky "bump" on the inhibitor. In contrast, the larger gatekeeper residues in most mammalian kinases cause a steric clash, preventing high-affinity binding.
Broad Kinase Selectivity Profile
While a comprehensive, publicly available kinome scan for this compound against a broad panel of human kinases is not available, studies on structurally related pyrazolopyrimidine-based bumped kinase inhibitors have been conducted. These studies generally show a high degree of selectivity for the target parasite kinase. For instance, some analogs have been screened against a panel of over 450 human kinases and were found to inhibit only a small number of off-target kinases at a concentration of 1 µM. This suggests that this compound is also likely to have a favorable selectivity profile. However, for a complete assessment, a dedicated kinome scan of this compound would be required.
hERG Inhibition
A known off-target liability for some kinase inhibitors is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. This compound has been evaluated for its hERG inhibitory activity and was found to have an IC50 of 1.52 µM. This value is an important consideration for the therapeutic window and safety assessment of the compound.
Conclusion
This compound is a promising drug candidate that effectively targets CDPK1, a kinase essential for the viability of several apicomplexan parasites. Its mechanism of action, potent in vitro and in vivo efficacy, and selectivity for the parasite enzyme over host kinases make it a strong candidate for further development as a treatment for diseases such as cryptosporidiosis and cystoisosporosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other bumped kinase inhibitors. Future work should include a comprehensive kinome scan to fully delineate its off-target profile and further preclinical safety and efficacy studies.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Bumped Kinase Inhibitor BKI-1369
Introduction
BKI-1369 is a potent and selective bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against various apicomplexan parasites, most notably Cryptosporidium parvum and Cystoisospora suis, the causative agents of cryptosporidiosis and cystoisosporosis, respectively. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a pyrazolopyrimidine derivative with a distinct chemical structure that allows it to selectively target the ATP-binding pocket of parasite calcium-dependent protein kinase 1 (CDPK1).
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |
| CAS Number | 1951431-22-3 | [2] |
| Molecular Formula | C23H27N7O | [2] |
| Molecular Weight | 417.51 g/mol | [2] |
| Canonical SMILES | CCO(C=C1)C=C2C=C(C=CC2=N1)C3=C(N)N=CN=C3N(CC4CCN(C)CC4)N=3 | [3] |
| Purity | >98% (by HPLC) | |
| Solubility | DMSO: 50 mg/mL (119.76 mM) | |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, -20°C for 1 month |
Biological Activity and Mechanism of Action
This compound is a highly effective antiparasitic agent that functions by inhibiting parasite-specific calcium-dependent protein kinase 1 (CDPK1). This enzyme is crucial for various processes in the parasite's life cycle, including motility, invasion of host cells, and egress. The selectivity of this compound for the parasite kinase over host kinases is attributed to a "bumped" chemical group that sterically hinders its binding to the ATP-binding pocket of mammalian kinases, which possess a bulkier "gatekeeper" residue at the equivalent position.
In Vitro Activity
This compound has demonstrated potent activity against the proliferation of Cystoisospora suis merozoites in intestinal porcine epithelial cells (IPEC-1).
Table 2: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Value | Cell Line | Reference(s) |
| IC50 | 40 nM | IPEC-1 | |
| IC95 | 200 nM | IPEC-1 |
In Vivo Efficacy
Studies in animal models have confirmed the therapeutic potential of this compound in treating cryptosporidiosis and cystoisosporosis.
Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Gnotobiotic Piglets (C. hominis) | 10 mg/kg, orally, twice daily for 5 days | Significant reduction in oocyst excretion and diarrheal symptoms. | |
| Piglets (C. suis) | 10 mg/kg, orally, twice daily for 5 days | Suppressed oocyst excretion and diarrhea; improved body weight gain. | |
| Neonatal Mice (C. parvum) | Not specified | High efficacy in clearing parasite infection. |
Pharmacokinetics and Metabolism
Pharmacokinetic studies in piglets have shown that this compound is orally bioavailable and accumulates in the plasma with repeated dosing. Two major metabolites, BKI-1318 and BKI-1817, have been identified.
Table 4: Pharmacokinetic Parameters of this compound in Piglets
| Parameter | Value | Conditions | Reference(s) |
| Plasma Cmax (after 1st dose) | 2.8 - 3.4 µM | 10 mg/kg, oral | |
| Plasma Cmax (after 9th dose) | ~10 µM | 10 mg/kg, oral, twice daily | |
| Fecal Cmax | 8.1 µM | 20 mg/kg, single oral dose | |
| Fecal Tmax | 24 hours | 20 mg/kg, single oral dose |
The chemical structures of the main metabolites are shown below. BKI-1817 is formed by the cleavage of the ether bond in this compound.
Figure 1. Major metabolites of this compound.
Off-Target Activity
This compound has been shown to inhibit the human Ether-a-go-go-related gene (hERG) potassium channel, which is a potential concern for cardiotoxicity.
Table 5: Off-Target Activity of this compound
| Target | IC50 | Assay | Reference(s) |
| hERG | 1.52 µM | Not specified |
Signaling Pathway
This compound targets the CDPK1 signaling pathway in apicomplexan parasites. CDPK1 is a serine/threonine kinase that plays a central role in calcium-mediated signaling, which is essential for parasite motility, host cell invasion, and egress. Inhibition of CDPK1 by this compound disrupts these critical processes, leading to the arrest of the parasite life cycle.
Figure 2. Simplified CDPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is synthesized based on previously described methods for pyrazolopyrimidine derivatives. The synthesis of a key metabolite, BKI-1817, involves the treatment of this compound with concentrated hydrochloric acid at 60°C for 8 hours, followed by neutralization, basification, extraction, and purification by reverse-phase HPLC.
Figure 3. General workflow for the synthesis and purification of this compound.
In Vitro Merozoite Proliferation Assay
This protocol describes the evaluation of this compound's inhibitory effect on C. suis merozoite proliferation in IPEC-1 cells.
-
Cell Culture: Maintain IPEC-1 cells in DHEM/HAM12 medium supplemented with 5% fetal calf serum and penicillin/streptomycin at 37°C and 5% CO2.
-
Infection: Seed IPEC-1 cells in 48-well plates. One day after seeding, infect the cells with excysted C. suis sporozoites.
-
Treatment: Add varying concentrations of this compound (e.g., 25 nM to 1000 nM) to the infected cell cultures. Include a DMSO control.
-
Incubation: Incubate the plates for 4 days at 37°C with 5% CO2.
-
Quantification: Determine the proliferation of merozoites. This can be done by counting free merozoites in the culture supernatant or by using a colorimetric cell proliferation assay (e.g., WST-1).
-
Data Analysis: Calculate the IC50 and IC95 values based on the dose-response curve.
In Vivo Efficacy Study in Piglet Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound against cystoisosporosis in piglets.
-
Animal Model: Use suckling piglets experimentally infected with C. suis.
-
Infection: Orally inoculate piglets with C. suis oocysts.
-
Treatment Formulation: Prepare a solution of this compound in a vehicle such as 3% Tween 80 + 7% ethanol + 90% normal saline.
-
Dosing: Administer this compound orally at the desired dose (e.g., 10-20 mg/kg body weight) and frequency (e.g., once or twice daily).
-
Monitoring: Monitor the piglets for clinical signs of disease, including fecal consistency and body weight gain.
-
Parasitological Assessment: Collect fecal samples daily to quantify oocyst excretion using methods such as autofluorescence and the McMaster technique.
-
Pharmacokinetic Analysis: Collect blood and fecal samples at various time points to determine the concentrations of this compound and its metabolites using a validated LC-MS/MS method.
Figure 4. Workflow for in vivo efficacy and pharmacokinetic studies of this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of cryptosporidiosis and cystoisosporosis. Its potent and selective inhibition of parasite CDPK1, coupled with demonstrated in vivo efficacy, makes it a valuable lead compound for further drug development. However, its potential for hERG inhibition warrants careful consideration and monitoring in future studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers working on the development of novel antiparasitic therapies.
References
BKI-1369 for the Treatment of Apicomplexan Parasites: A Technical Guide
Executive Summary
Apicomplexan parasites, including Cryptosporidium, Cystoisospora, and Toxoplasma, pose a significant threat to both human and animal health. The emergence of resistance to existing therapies necessitates the development of novel antiparasitic agents. Bumped Kinase Inhibitors (BKIs) represent a promising class of drugs that selectively target a key parasite enzyme, Calcium-Dependent Protein Kinase 1 (CDPK1), which is essential for parasite motility, host cell invasion, and replication. This technical guide provides an in-depth overview of BKI-1369, a lead candidate from this class, covering its mechanism of action, quantitative efficacy data, detailed experimental protocols, and safety profile.
Core Mechanism of Action: Targeting the Parasite-Specific CDPK1
Bumped Kinase Inhibitors are engineered to exploit a structural difference between parasite and mammalian kinases. Apicomplexan CDPKs possess a small glycine residue at a critical "gatekeeper" position in their ATP-binding pocket.[1] In contrast, the corresponding residue in mammalian kinases is larger and bulkier. This size difference creates a unique hydrophobic pocket in the parasite enzyme that is not present in the host's kinases.[1] BKIs, like this compound, are designed with a "bump" – a bulky chemical group – that fits snugly into this unique pocket, allowing for potent and highly selective inhibition of the parasite enzyme while sparing host kinases.[1]
By blocking the ATP-binding site of CDPK1, this compound prevents the phosphorylation of downstream substrates that are crucial for calcium-mediated signaling pathways. This disruption effectively halts essential parasite functions, including gliding motility, host cell invasion, and intracellular replication.[2][3]
References
- 1. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BKI-1369 and Calcium-Dependent Protein Kinase 1 (CDPK1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium-Dependent Protein Kinase 1 (CDPK1) has emerged as a critical therapeutic target in several apicomplexan parasites, including Cryptosporidium parvum, Toxoplasma gondii, and Cystoisospora suis. These protozoan pathogens are responsible for significant diseases in humans and animals. The absence of CDPK orthologs in mammals makes it an attractive target for selective drug development. Bumped Kinase Inhibitors (BKIs), a novel class of antiprotozoal drugs, have been specifically designed to target a unique glycine gatekeeper residue in the ATP-binding pocket of parasite CDPK1. This guide provides a comprehensive technical overview of BKI-1369, a potent CDPK1 inhibitor, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction to CDPK1 and Bumped Kinase Inhibitors
Calcium-Dependent Protein Kinases (CDPKs) are serine/threonine kinases that play a pivotal role in the calcium signaling pathways of apicomplexan parasites. These kinases are essential for various cellular processes, including parasite motility, host cell invasion, and egress.[1][2] The activation of CDPK1 is triggered by an increase in intracellular calcium levels, which leads to the phosphorylation of downstream substrates crucial for the parasite's lytic cycle.[3][4]
A key structural feature of apicomplexan CDPK1 is the presence of a small glycine residue at the "gatekeeper" position in the ATP-binding site.[5] In contrast, mammalian kinases typically possess a larger, bulkier amino acid at this position. This structural difference allows for the design of "bumped" kinase inhibitors (BKIs) that carry a bulky substituent. This "bump" sterically hinders their binding to mammalian kinases, thereby conferring a high degree of selectivity for the parasite enzyme. This compound is a prominent example of such a compound, demonstrating potent activity against various apicomplexan parasites.
Quantitative Data for this compound and Related Compounds
The following tables summarize the quantitative data for this compound and other relevant bumped kinase inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Target | Organism | IC50 (nM) | EC50 (nM) | Notes | Reference(s) |
| This compound | Merozoite Proliferation | Cystoisospora suis | - | 40 | IC95 > 200 nM | |
| This compound | Merozoite Replication | Cystoisospora suis | - | 35 | IC95 = 350 nM | |
| This compound | hERG Inhibition | Homo sapiens | 1520 | - | Indicates potential for cardiotoxicity. | |
| BKI-1294 | CpCDPK1 | Cryptosporidium parvum | - | 100 | A lead compound for treating cryptosporidiosis. | |
| BKI-1294 | hERG Inhibition | Homo sapiens | 300 | - | Higher potential for cardiotoxicity compared to this compound. | |
| UH15-16 | CpCDPK1 | Cryptosporidium parvum | 10 | 12-40 | A pyridopyrimidinone-based inhibitor. | |
| WIN1-158 | CpCDPK1 | Cryptosporidium parvum | <10 | <10 | 2nd generation pyridopyrimidinone with >1000-fold selectivity over human Src kinase. |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosing Regimen | Observation | Reference(s) |
| Efficacy | C. suis infected piglets | 10 mg/kg BW, twice daily for 5 days | Suppressed oocyst excretion and diarrhea. | |
| Efficacy | C. suis infected piglets | 20 mg/kg BW, two doses at 2 and 4 dpi | Completely suppressed oocyst excretion. | |
| Efficacy | C. hominis infected gnotobiotic piglets | 5-day treatment | Reduced oocyst excretion and mucosal lesions. | |
| Plasma Concentration | C. suis infected piglets | 10 mg/kg BW, twice daily | Increased to 11.7 µM during treatment. | |
| Plasma Concentration | C. hominis infected gnotobiotic piglets | 9 consecutive doses | Increased to 10 µM. |
Signaling Pathways and Mechanism of Action
The CDPK1 Signaling Pathway
CDPK1 is a central node in the calcium signaling cascade that governs parasite motility and host cell interaction. An influx of intracellular calcium ([Ca2+]) activates CDPK1, which in turn phosphorylates downstream effector proteins involved in the secretion of micronemes and rhoptries, organelles essential for host cell attachment and invasion.
Caption: The CDPK1 signaling cascade in apicomplexan parasites.
Mechanism of this compound Inhibition
This compound acts as an ATP-competitive inhibitor. Its "bumped" chemical structure allows it to fit into the enlarged hydrophobic pocket of the parasite CDPK1 created by the small glycine gatekeeper residue, while being sterically excluded from the ATP-binding site of host kinases.
Caption: Selective inhibition of parasite CDPK1 by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Kinase-Glo®)
This protocol is adapted from methodologies used to assess the inhibition of recombinant CDPK1.
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and sodium azide.
-
Reconstitute recombinant CDPK1 enzyme in the reaction buffer.
-
Prepare a solution of a generic kinase substrate (e.g., Syntide-2) and ATP.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the CDPK1 enzyme solution.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 90 minutes) with gentle shaking.
-
Stop the reaction and measure the remaining ATP using a luciferase-based assay kit (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
In Vitro Parasite Growth Inhibition Assay
This protocol is based on methods for assessing the efficacy of BKIs against intracellular parasite proliferation.
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., HCT-8 for Cryptosporidium, IPEC-1 for C. suis) to confluence in 96-well plates.
-
Prepare infectious parasite stages (e.g., excysted sporozoites).
-
Infect the host cell monolayers with the parasites.
-
-
Drug Treatment:
-
Immediately after infection, add culture medium containing serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plates under standard cell culture conditions for a period that allows for parasite replication (e.g., 5 days).
-
-
Quantification of Parasite Growth:
-
After the incubation period, quantify the parasite burden. This can be done using various methods:
-
Quantitative PCR (qPCR): Lyse the cells, extract DNA, and perform qPCR using primers specific for a parasite gene.
-
Luciferase Assay: If using a luciferase-expressing parasite strain, lyse the cells and measure luminescence.
-
Microscopy: Fix and stain the cells, and count the number of parasites or parasite-containing vacuoles.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
-
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for assessing the in vivo efficacy of this compound in an animal model of infection.
References
- 1. CDPK2A and CDPK1 form a signaling module upstream of Toxoplasma motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of calcium dependent protein kinase 1 (CDPK1) by pyrazolopyrimidine analogs decreases establishment and reoccurrence of central nervous system disease by Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BKI-1369 and its Metabolites BKI-1318 and BKI-1817
A new frontier in anti-protozoal drug development
This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817, for researchers, scientists, and drug development professionals. BKIs are a promising class of antiprotozoal drugs that selectively target calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites, which are responsible for a range of diseases in humans and animals.[1][2] This document outlines the mechanism of action, metabolic pathways, and key experimental data related to these compounds.
Core Compound Profiles
This compound is the parent compound, which undergoes metabolism to form BKI-1318 and BKI-1817. The chemical structures of these three compounds are presented below. The primary metabolic transformation from this compound to BKI-1318 involves the removal of a methyl group from the N-pyridine, while the formation of BKI-1817 from this compound involves a more complex structural alteration.[3][4]
Figure 1: Chemical Structures
Caption: Structures of this compound, BKI-1318, and BKI-1817.
Mechanism of Action: Targeting CDPK1 Signaling
This compound and its metabolites exert their anti-protozoal effects by inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1), a crucial enzyme in apicomplexan parasites that is absent in their mammalian hosts.[1] This selectivity makes BKIs attractive drug candidates with a reduced risk of host toxicity. CDPK1 is a key regulator of several vital processes in the parasite's life cycle, including gliding motility, host cell invasion, and egress. By inhibiting CDPK1, these compounds disrupt the parasite's ability to replicate and spread.
The signaling pathway initiated by an increase in intracellular calcium and leading to parasite motility and invasion is depicted below.
Caption: CDPK1 signaling pathway and BKI inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its metabolites from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy against Cystoisospora suis Merozoites
| Compound | Concentration (nM) | Merozoite Count Reduction (%) | Reference |
| This compound | 40 | ~50 (IC50) | |
| This compound | 200 | >95 | |
| This compound | 400 | 96.1 | |
| BKI-1318 | 400 | 85.1 | |
| BKI-1817 | 400 | 69.6 |
Table 2: In Vivo Pharmacokinetics in Piglets (Oral Administration)
| Compound | Dose (mg/kg) | Cmax | Tmax (hours) | Reference |
| This compound | 10 (twice daily for 5 days) | 11.7 µM (plasma) | Not specified | |
| This compound | 20 (single dose) | 8.1 µM (fecal) | 24 | |
| BKI-1318 | 20 (single dose of this compound) | 0.4 µM (fecal) | 48 | |
| BKI-1817 | 20 (single dose of this compound) | 60.8 µM (fecal) | 48 | |
| This compound | 10 (first dose) | 2.8 - 3.4 µM (plasma) | 2 | |
| This compound | 10 (ninth dose) | 10 µM (plasma) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the referenced studies.
In Vitro Merozoite Replication Assay
This assay is used to determine the efficacy of the compounds in inhibiting the replication of C. suis merozoites in a host cell line.
Caption: Workflow for in vitro merozoite replication assay.
Methodology:
-
Cell Culture: Intestinal porcine epithelial cells (IPEC-1) are seeded in 48-well plates and grown to confluence.
-
Parasite Preparation: C. suis sporozoites are excysted from oocysts.
-
Infection: Confluent IPEC-1 monolayers are infected with a defined number of sporozoites.
-
Treatment: Immediately after infection, the culture medium is replaced with medium containing various concentrations of this compound, BKI-1318, BKI-1817, or a DMSO control.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period of up to 9 days to allow for merozoite replication.
-
Quantification: At the end of the incubation period, the culture supernatant is collected, and the number of free merozoites is counted using a hemocytometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) and the percentage of merozoite reduction compared to the control are calculated.
In Vivo Pharmacokinetic Study in Piglets
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound and its metabolites in piglets.
References
Methodological & Application
BKI-1369 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a potent bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2] CDPK1 is a crucial regulator of parasite physiology, playing a key role in processes such as motility, host cell invasion, and egress.[1] Due to its absence in mammalian hosts, CDPK1 represents a promising therapeutic target for various parasitic diseases, including cryptosporidiosis and cystoisosporosis.[1] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its metabolites from various studies.
Table 1: In Vitro Efficacy of this compound Against Apicomplexan Parasites
| Parasite Species | Assay Type | Cell Line | Key Parameter | Value | Reference |
| Cystoisospora suis | Merozoite Proliferation | IPEC-1 | IC50 | 40 nM | [3] |
| Cystoisospora suis | Merozoite Proliferation | IPEC-1 | IC95 | 200 nM | |
| Cystoisospora suis | Merozoite Proliferation | Not Specified | IC50 | 35 nM | |
| Cystoisospora suis | Merozoite Proliferation | Not Specified | IC95 | 350 nM | |
| Cryptosporidium parvum | Parasite Growth Inhibition | Not Specified | EC50 | 2.3 nM | |
| Cryptosporidium hominis | Not Specified | Not Specified | Not Specified | Potent activity reported |
Table 2: Effect of this compound and its Metabolites on Cystoisospora suis Merozoite Replication
| Compound | Concentration | Inhibition of Merozoite Count | Reference |
| This compound | 400 nM | 96.1% | |
| BKI-1318 (Metabolite) | 400 nM | 85.1% | |
| BKI-1817 (Metabolite) | 400 nM | 69.6% |
Table 3: Off-Target Activity of this compound
| Target | Assay Type | Key Parameter | Value | Reference |
| hERG | Ion Flux Assay | IC50 | 1.52 µM |
Signaling Pathway
This compound inhibits CDPK1, a central kinase in the calcium signaling pathway of apicomplexan parasites. This pathway is initiated by an increase in intracellular calcium levels, which in turn activates CDPK1. Activated CDPK1 then phosphorylates a range of downstream target proteins, leading to the secretion of micronemes, activation of the gliding motility machinery, and ultimately, host cell invasion and egress.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Parasite Proliferation (Merozoite Replication) Assay
This assay determines the effect of this compound on the replication of parasitic stages within a host cell monolayer.
Materials:
-
Intestinal Porcine Epithelial Cells (IPEC-1)
-
Complete cell culture medium (e.g., DHEM/HAMF12 with 5% fetal calf serum and antibiotics)
-
Cystoisospora suis sporozoites
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
Protocol:
-
Seed IPEC-1 cells into 24-well plates at a density of 4 x 10^4 cells per well and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Infect the confluent IPEC-1 cell monolayers with C. suis sporozoites (e.g., 5 x 10^2 per well).
-
Immediately after infection, or at specified time points post-infection (e.g., 2 days), remove the medium and add the culture medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired period (e.g., up to 9 days).
-
At the end of the incubation period, collect the culture supernatants.
-
Count the number of free merozoites in the supernatant using a hemocytometer or an automated cell counter.
-
Calculate the percent inhibition of merozoite replication for each this compound concentration relative to the vehicle control.
-
Determine the IC50 and IC95 values by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Host Cell Invasion Assay
This assay assesses the ability of this compound to inhibit the initial invasion of host cells by the parasite.
Materials:
-
Confluent IPEC-1 cell monolayers in 24-well plates
-
Freshly excysted C. suis sporozoites
-
This compound stock solution (in DMSO)
-
Culture medium
-
Inverted microscope
Protocol:
-
Pre-incubate freshly excysted sporozoites with various concentrations of this compound (e.g., up to 200 nM) or a vehicle control in culture medium for 6 hours at 37°C.
-
After incubation, wash the sporozoites with fresh medium to remove the compound.
-
Infect the confluent IPEC-1 cell monolayers with the pre-treated sporozoites (e.g., 5 x 10^2 per well).
-
Incubate the infected cells for a suitable period to allow for merozoite development (e.g., 9 days).
-
At the end of the incubation, collect the culture supernatants and count the number of free merozoites.
-
Compare the merozoite counts from the this compound-treated groups to the vehicle control to determine the effect on host cell invasion.
Host Cell Viability (Cytotoxicity) Assay
This assay is crucial to ensure that the observed anti-parasitic effects of this compound are not due to toxicity to the host cells.
Materials:
-
IPEC-1 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
48-well cell culture plates
-
WST-1 cell proliferation reagent
-
Plate reader
Protocol:
-
Seed IPEC-1 cells in 48-well plates (4 x 10^4 cells/well) and allow them to adhere overnight.
-
Add serial dilutions of this compound (e.g., 25 nM to 1000 nM) or a vehicle control to the cells.
-
Incubate for a period that reflects the duration of the parasite proliferation assay (e.g., 4 days) at 37°C with 5% CO2.
-
Add WST-1 reagent to each well and incubate for 3 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent viability of the cells treated with this compound relative to the vehicle control.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols: BKI-1369 for Cryptosporidium Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369, a promising therapeutic candidate for cryptosporidiosis. This document details its mechanism of action, summarizes key quantitative data from various infection models, and offers detailed protocols for its application in both in vitro and in vivo research settings.
Introduction
Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals.[1][2][3] The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, underscoring the urgent need for novel therapeutics.[1][4] this compound is a potent and selective inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), an enzyme crucial for parasite survival, including processes like host cell invasion and egress. Due to the presence of a unique glycine gatekeeper residue in the ATP-binding pocket of the parasite's kinase, this compound can selectively inhibit CpCDPK1 without significantly affecting host kinases, making it an attractive drug candidate.
Mechanism of Action and Signaling Pathway
This compound functions by targeting the ATP-binding site of Cryptosporidium calcium-dependent protein kinase 1 (CDPK1). CDPKs are serine/threonine kinases that play a vital role in calcium signaling pathways within the parasite. The binding of this compound to CDPK1 inhibits its downstream signaling, thereby disrupting essential parasite functions and leading to a reduction in parasite burden.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Advances in bumped kinase inhibitors for human and animal therapy for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: BKI-1369 in Porcine Cystoisosporosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Porcine cystoisosporosis, caused by the apicomplexan parasite Cystoisospora suis, is a significant diarrheal disease affecting suckling piglets, leading to economic losses due to impaired growth and mortality.[1][2] The emergence of resistance to toltrazuril, the primary anticoccidial drug, has created an urgent need for novel therapeutics.[3][4] Bumped Kinase Inhibitors (BKIs) represent a promising class of antiprotozoal compounds that selectively target parasite Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme essential for parasite motility, invasion, and replication, which is absent in their mammalian hosts.[5] BKI-1369 is a specific BKI that has demonstrated high efficacy against C. suis both in vitro and in vivo, offering a potential alternative for the control of porcine cystoisosporosis.
Mechanism of Action: Targeting CsCDPK1
This compound functions by inhibiting the Cystoisospora suis Calcium-Dependent Protein Kinase 1 (CsCDPK1). In apicomplexan parasites, CDPK1 is a critical regulator of the calcium-dependent signaling pathway that controls essential processes such as microneme secretion, gliding locomotion, host cell invasion, and parasite proliferation. By binding to the ATP-binding pocket of CsCDPK1, this compound blocks its kinase activity, thereby disrupting these vital functions and inhibiting the parasite's life cycle. The selectivity of BKIs is attributed to a small "gatekeeper" residue (glycine) in the parasite enzyme, which allows the "bumped" inhibitor to bind, a feature not present in most mammalian kinases.
Caption: this compound inhibits the CsCDPK1 signaling pathway in C. suis.
In Vitro Applications & Protocols
This compound has been shown to effectively inhibit the proliferation of C. suis merozoites in intestinal porcine epithelial cell (IPEC-1) cultures. It primarily targets the replication of merozoites rather than the initial host cell invasion by sporozoites.
Quantitative In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes | Source |
| IC₅₀ | 40 nM | IPEC-1 | 50% inhibitory concentration against merozoite proliferation. | |
| IC₉₅ | 200 nM | IPEC-1 | >95% inhibition of merozoite proliferation. | |
| Effective Concentration | > 12.5 nM | IPEC-1 | Significant dose-dependent reduction in merozoites. | |
| Effect on Invasion | No inhibition | IPEC-1 | Pre-incubation of sporozoites with this compound did not prevent host cell invasion. |
Protocol: In Vitro Inhibition of C. suis Merozoite Proliferation
This protocol outlines the methodology for assessing the dose-dependent efficacy of this compound against C. suis in a cell culture model.
1. Materials:
-
IPEC-1 cells (Intestinal Porcine Epithelial Cells-1)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
48-well plates
-
C. suis sporozoites (e.g., Wien-I strain)
-
This compound stock solution (in DMSO)
-
Incubator (37°C, 5% CO₂)
2. Experimental Procedure:
-
Cell Seeding: Seed IPEC-1 cells into 48-well plates at a density of 4 x 10⁴ cells/well.
-
Incubation: Incubate the plates for 24 hours to allow cells to form a confluent monolayer.
-
Infection: Infect the IPEC-1 cell monolayers with freshly excysted C. suis sporozoites at a sporozoite-to-host-cell ratio of 80:1.
-
Treatment: Immediately after infection (Day 0), add this compound to the culture medium at desired final concentrations (e.g., 12.5, 25, 50, 100, 200 nM). Include a DMSO-only vehicle control.
-
Continuous Exposure: Incubate the infected and treated cells for 5 consecutive days (from 0 to 4 days post-infection, dpi).
-
Medium Change: At 5 dpi, replace the this compound-containing medium with fresh, drug-free culture medium.
-
Final Incubation: Continue incubation until 9 dpi to allow for the development and release of new merozoites.
-
Quantification: At 9 dpi, collect the culture supernatant and quantify the number of free merozoites to determine the level of inhibition.
Caption: Workflow for the in vitro evaluation of this compound efficacy.
In Vivo Applications & Protocols
Oral administration of this compound has been proven effective in experimentally infected suckling piglets, significantly reducing clinical signs and parasite shedding for both toltrazuril-sensitive and toltrazuril-resistant C. suis strains.
Quantitative In Vivo Efficacy of this compound
Table 1: Multiple-Dose Regimen Efficacy
| Parameter | Treatment Group | Control Group | Outcome | Source |
| Dose | 10 mg/kg BW, twice daily for 5 days | Vehicle | - | |
| Oocyst Excretion | Suppressed | High | Effective against toltrazuril-sensitive & resistant strains. | |
| Diarrhea | Suppressed | Present | Clinical signs were ameliorated. | |
| Body Weight Gain | Improved | Impaired | Treatment improved piglet health and growth. | |
| Peak Plasma Conc. | 11.7 µM | N/A | Suggests drug accumulation with repeated dosing. |
Table 2: Reduced-Frequency Regimen Efficacy
| Dosing Regimen (20 mg/kg BW) | Oocyst Excretion Suppression | Quantitative Reduction (in shedders) | Source |
| Single dose at 0 dpi | 50% of piglets | 95.2% | |
| Single dose at 2 dpi | 82% of piglets | 98.4% | |
| Two doses at 2 & 4 dpi | 100% of piglets | N/A (Complete suppression) |
Protocol: In Vivo Efficacy Assessment in Piglets
This protocol describes an established animal model for evaluating the therapeutic efficacy of this compound against porcine cystoisosporosis.
1. Animals and Housing:
-
Use suckling piglets, 2 days of age, from a coccidia-free source.
-
House piglets under conditions that prevent accidental infection.
2. Experimental Infection:
-
Orally infect each piglet with a defined dose of sporulated C. suis oocysts (e.g., Wien-I or Holland-I strains).
3. Treatment Groups:
-
Treatment Group(s): Administer this compound orally according to the desired regimen (e.g., 20 mg/kg BW at 2 and 4 dpi).
-
Infected Control Group: Administer the vehicle only.
-
Uninfected Control Group: No infection, no treatment.
4. Monitoring and Data Collection:
-
Daily Fecal Scoring: Record fecal consistency daily to assess diarrhea.
-
Daily Oocyst Counting: Collect fecal samples daily and quantify oocysts per gram (OPG) using a standardized method like the McMaster technique.
-
Body Weight: Measure and record the body weight of each piglet at regular intervals (e.g., start of the trial, mid-point, and end).
-
Pharmacokinetics (Optional): Collect blood samples at specified time points post-treatment to measure plasma concentrations of this compound.
5. Data Analysis:
-
Compare oocyst excretion, fecal scores, and body weight gain between the treatment and control groups using appropriate statistical methods.
Caption: Workflow for the in vivo evaluation of this compound in piglets.
References
- 1. Cystoisospora suis – A Model of Mammalian Cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cystoisospora suis – A Model of Mammalian Cystoisosporosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKI-1369 in Animal Models
Introduction
BKI-1369 is a pyrazolopyrimidine-derived "bumped kinase inhibitor" (BKI) that shows significant promise as a therapeutic agent against diseases caused by apicomplexan parasites.[1] These parasites, which include the causative agents of cryptosporidiosis and cystoisosporosis, are responsible for significant morbidity in both humans and animals.[2][3] this compound selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for the parasite's life cycle but absent in their mammalian hosts, making it an attractive target for drug development.[1][4] These application notes provide a summary of the available data on the dosage, administration, and efficacy of this compound in relevant animal models, along with detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting Apicomplexan CDPK1
The primary molecular target of this compound is Calcium-Dependent Protein Kinase 1 (CDPK1), a serine/threonine kinase that acts as a key regulator of calcium-dependent signaling pathways in apicomplexan parasites. These pathways are essential for several processes critical to parasite survival and propagation, including:
-
Microneme Secretion : CDPK1 controls the release of proteins from specialized secretory organelles called micronemes. These proteins are necessary for parasite motility and for the invasion of host cells.
-
Motility and Invasion : By regulating secretion and the parasite's motor complex, CDPK1 is integral to the gliding motility that allows parasites to move and actively penetrate host cells.
-
Egress : The kinase also plays a role in the parasite's ability to exit from infected host cells to continue the infection cycle.
This compound acts as a competitive inhibitor of ATP binding within a hydrophobic pocket of the CDPK1 active site. The selectivity of BKIs for the parasite kinase over host kinases is due to a size difference in a "gatekeeper" amino acid residue at this site. Apicomplexan CDPK1s typically have a small glycine residue, which allows the "bumped" inhibitor to fit, whereas mammalian kinases have a bulkier residue that prevents binding. By inhibiting CDPK1, this compound effectively blocks these essential downstream functions, disrupting the parasite's life cycle.
Quantitative Data Summary: this compound Dosage and Efficacy
The following table summarizes the dosage, administration routes, and observed efficacy of this compound in various animal models of parasitic disease.
| Animal Model | Disease Model | Dosage | Administration Route | Dosing Regimen | Key Efficacy & Pharmacokinetic Findings | Reference |
| Piglet | Cystoisospora suis Infection | 10 mg/kg BW | Oral | Twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea; improved body weight gain. Plasma concentration increased to 11.7 µM during treatment. | |
| Piglet | Cystoisospora suis Infection | 20 mg/kg BW | Oral | Two doses (2 and 4 days post-infection) | Completely suppressed oocyst excretion. | |
| Piglet | Cystoisospora suis Infection | 20 mg/kg BW | Oral | Single dose (2 days post-infection) | Suppressed oocyst excretion in 82% of piglets and reduced quantitative excretion by 98.4% in those that shed oocysts. | |
| Mouse (IFN-γ KO) | Cryptosporidium parvum Infection | 5, 15, 30, 60 mg/kg | Oral | Once daily for 5 days | Showed significant, dose-dependent reduction in oocyst shedding. Plasma concentrations 2h after the last dose were 0.7 µM (5 mg/kg) and 3.5 µM (60 mg/kg). | |
| Mouse (IFN-γ KO) | Cryptosporidium parvum Infection | 100 mg/kg | Oral | Once daily | Showed high efficacy in clearing parasite infection. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Piglet Model of Cystoisosporosis
This protocol details the methodology for assessing the in vivo efficacy of this compound against Cystoisospora suis infection in suckling piglets.
Objective: To determine the efficacy of various this compound dosing regimens on clinical signs (diarrhea), parasitological outcomes (oocyst excretion), and performance (body weight gain) in experimentally infected piglets.
Materials:
-
This compound powder (>95% purity)
-
Vehicle solution: 3% Tween 80, 7% ethanol, 90% normal saline
-
Suckling piglets (e.g., 3 days old), preferably from a sow free of C. suis
-
Sporulated Cystoisospora suis oocysts (e.g., 1,000-2,000 oocysts per piglet)
-
Oral gavage tubes or syringes
-
Fecal collection supplies
-
McMaster counting chambers for oocyst quantification
-
Equipment for blood collection and plasma processing
Procedure:
-
Animal Acclimatization and Grouping:
-
House the sow and piglets in a controlled environment.
-
Randomly assign piglets to treatment groups (e.g., Vehicle Control, this compound 10 mg/kg, this compound 20 mg/kg). Ensure litters are distributed across groups to minimize maternal effects.
-
-
Infection:
-
On day 0 (typically 3-4 days of age), infect each piglet orally with a predetermined dose of sporulated C. suis oocysts suspended in a small volume of water.
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound. For oral administration, dissolve the fine powder of this compound in the vehicle to the desired concentration (e.g., to yield a 5% solution for a 20 mg/kg dose).
-
Administer the formulated this compound or vehicle control orally according to the experimental design (e.g., single dose on day 2 post-infection (dpi); multiple doses on 2 and 4 dpi).
-
-
Monitoring and Sample Collection:
-
Clinical Signs: Record fecal consistency daily using a scoring system (e.g., 1=firm, 4=watery diarrhea).
-
Body Weight: Weigh all piglets at the start of the study and at regular intervals (e.g., weekly) until weaning.
-
Oocyst Shedding: Collect individual fecal samples daily, starting from day 5 or 6 post-infection. Quantify the number of oocysts per gram of feces (OpG) using a modified McMaster technique.
-
Pharmacokinetics: Collect blood samples at specified time points (e.g., 2 hours post-final dose) to measure plasma concentrations of this compound and its metabolites via LC-MS/MS.
-
-
Data Analysis:
-
Compare the mean oocyst excretion, duration of diarrhea, and average daily weight gain between the treatment and control groups using appropriate statistical tests.
-
Protocol 2: Evaluation of this compound in a Mouse Model of Cryptosporidiosis
This protocol is adapted from studies evaluating BKIs in immunocompromised mouse models of Cryptosporidium parvum infection.
Objective: To assess the dose-dependent efficacy of this compound in reducing parasite burden in an established C. parvum infection in mice.
Materials:
-
This compound powder (>95% purity)
-
Vehicle for oral administration (e.g., as described in Protocol 1 or a suitable alternative)
-
Immunocompromised mice (e.g., Interferon-gamma knockout, IFN-γ KO)
-
Cryptosporidium parvum oocysts (e.g., a strain expressing a reporter like nanoluciferase for easier quantification)
-
Oral gavage needles
-
Fecal collection supplies
-
Luminometer for quantifying luciferase activity in fecal samples
Procedure:
-
Animal Model and Infection:
-
Use adult IFN-γ KO mice, which are susceptible to sustained C. parvum infection.
-
Infect mice via oral gavage with approximately 10⁴ C. parvum oocysts. Allow the infection to establish for 3-5 days.
-
-
Drug Formulation and Administration:
-
Prepare this compound in the chosen vehicle at various concentrations to achieve the desired doses (e.g., 5, 15, 30, 60 mg/kg).
-
Beginning on day 3-5 post-infection, administer the formulated drug or vehicle control via oral gavage once daily for a specified period (e.g., 5 consecutive days).
-
-
Monitoring Parasite Burden:
-
Collect fecal samples from each mouse at regular intervals (e.g., daily or every other day) throughout the treatment and post-treatment period.
-
If using a reporter strain, quantify the luminescence in fecal pellets as a direct measure of oocyst shedding. This provides a high-throughput method to assess parasite burden.
-
Alternatively, oocysts can be counted using immunofluorescence microscopy or qPCR.
-
-
Toxicity and Safety Assessment:
-
Monitor mice daily for any signs of toxicity, such as weight loss, hunched posture, or changes in behavior.
-
At the end of the study, blood and organ samples can be collected for complete blood counts (CBC), serum chemistry, and histopathology to assess any potential drug-related toxicity.
-
-
Data Analysis:
-
Plot the oocyst shedding (e.g., relative luminescence units) over time for each treatment group.
-
Calculate the percent reduction in parasite burden compared to the vehicle-treated control group to determine the in vivo efficacy.
-
References
- 1. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BKI-1369 Treatment in Gnotobiotic Piglet Models for Cryptosporidiosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BKI-1369, a bumped kinase inhibitor, in gnotobiotic piglet models for the study of cryptosporidiosis. The gnotobiotic piglet serves as a valuable preclinical model due to its anatomical and physiological similarities to human infants, who are particularly vulnerable to severe diarrheal disease caused by Cryptosporidium.[1][2] This document outlines the therapeutic efficacy of this compound, detailed experimental protocols, and relevant biological pathways.
Introduction to this compound and the Gnotobiotic Piglet Model
Cryptosporidium hominis is a leading cause of life-threatening diarrhea in young children, and there is an urgent need for effective therapeutics.[1][2] The gnotobiotic (GB) piglet model offers a robust platform for evaluating the efficacy of novel drug candidates against cryptosporidiosis.[1] this compound is a bumped kinase inhibitor that has demonstrated significant potential as a therapeutic agent against Cryptosporidium infection. Studies in the gnotobiotic piglet model have shown that this compound can effectively reduce parasite burden and alleviate clinical signs of the disease.
Therapeutic Efficacy of this compound
Treatment with this compound in C. hominis-infected gnotobiotic piglets has been shown to significantly reduce oocyst excretion, mucosal colonization by the parasite, and associated mucosal lesions. This results in a considerable improvement in clinical symptoms, particularly diarrhea.
Table 1: Effect of this compound on Fecal Oocyst Shedding and Diarrhea Score
| Treatment Group | Peak Oocyst Shedding (Oocysts/gram feces) | Mean Diarrhea Score (Peak) | Reference |
| Infected, Untreated | High (exact numbers vary by study) | Moderate to Severe | |
| Infected, this compound Treated | Significantly Reduced | Significantly Reduced |
Note: Diarrhea is typically scored on a scale from 0 to 4, where 0 is normal and 4 is severe, watery diarrhea.
Table 2: Pharmacokinetic Parameters of this compound in Piglets
| Parameter | Value | Conditions | Reference |
| Plasma Concentration | Increased to 11.7 μM during treatment | 10 mg/kg BW, twice daily for 5 days | |
| Fecal Concentration (Cmax) | 8.1 μM | Single 20 mg/kg BW dose | |
| Fecal Tmax | 24 hours post-dose | Single 20 mg/kg BW dose |
The prolonged presence of this compound and its active metabolite, BKI-1318, in the gut is thought to enhance its therapeutic effect against Cryptosporidium.
Experimental Protocols
The following protocols are synthesized from methodologies described in studies utilizing the gnotobiotic piglet model for Cryptosporidium research.
Gnotobiotic Piglet Derivation and Maintenance
Gnotobiotic piglets are derived via hysterectomy of near-term sows and maintained in sterile isolators to ensure a germ-free status.
-
Derivation: Piglets are surgically derived from the sow under sterile conditions.
-
Housing: Piglets are immediately transferred to sterile gnotobiotic isolators.
-
Diet: Piglets are fed a sterile milk replacer diet.
-
Sterility Monitoring: The germ-free status of the piglets is monitored regularly by culturing rectal swabs on various bacteriological media.
Cryptosporidium hominis Infection Model
-
Inoculum Preparation: C. hominis oocysts (e.g., strain TU502) are purified from the feces of previously infected gnotobiotic piglets.
-
Infection: Piglets are orally challenged with a defined dose of viable C. hominis oocysts.
-
Clinical Monitoring: Piglets are monitored twice daily for clinical signs of illness, including diarrhea, dehydration, and changes in body weight. Diarrhea is scored based on fecal consistency.
This compound Administration
-
Formulation: this compound is typically formulated in a vehicle suitable for oral administration.
-
Dosing Regimen: A common and effective regimen is 10 mg/kg of body weight administered orally twice daily for five days.
-
Treatment Initiation: Treatment is typically initiated upon the onset of clinical signs or a predetermined time post-infection.
Sample Collection and Analysis
-
Fecal Samples: Fecal swabs or collected feces are obtained daily to quantify oocyst shedding using methods such as microscopy with a hemocytometer or quantitative PCR (qPCR).
-
Blood Samples: Blood samples can be collected to analyze the pharmacokinetic profile of this compound and its metabolites.
-
Tissue Samples: At the end of the study (necropsy), intestinal tissues are collected for histopathological analysis to assess mucosal lesions and for measuring drug concentrations in the tissue.
Visualizations
Signaling Pathway
This compound is a bumped kinase inhibitor that primarily targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites like Cryptosporidium. While its main target is parasitic, as a kinase inhibitor, it is important for drug development professionals to be aware of host cell signaling pathways that could be inadvertently affected, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, which is crucial for cell proliferation, survival, and differentiation.
Caption: Generalized FGFR signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the gnotobiotic piglet model.
Caption: Experimental workflow for this compound efficacy testing.
References
Application Note: Quantitative Analysis of BKI-1369 and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a potent bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites. This selective inhibition disrupts critical parasite functions such as motility, host-cell invasion, and replication, making this compound a promising therapeutic candidate for diseases like cryptosporidiosis and cystoisosporosis. The analysis of this compound and its primary metabolites, BKI-1318 and BKI-1817, in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This application note provides a detailed protocol for the quantitative analysis of this compound and its metabolites in plasma and feces using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound undergoes metabolism, resulting in two major metabolites: BKI-1318 (metabolite 1) and BKI-1817 (metabolite 2). The reliable quantification of the parent compound and these metabolites is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathway of this compound Target: CDPK1
This compound exerts its antiparasitic effect by inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1), a key regulator in the parasite's lifecycle. An intracellular calcium surge activates CDPK1, which in turn controls the secretion of micronemes. These specialized organelles are essential for parasite motility, host-cell invasion, and egress. By inhibiting CDPK1, this compound effectively blocks these critical downstream processes.
Caption: CDPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound and its metabolites.
Sample Preparation
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 µM propranolol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Fecal Sample Preparation
-
Soak approximately 1 g of feces overnight in 3 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Add 12 mL of acetonitrile containing 100 µM propranolol as an internal standard.
-
Thoroughly vortex the mixture.
-
Centrifuge at 1000 x g for 30 minutes.
-
Transfer the clear supernatant to a new tube.
-
Concentrate the sample in a vacuum concentrator at 35°C.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are proposed starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| LC System | Waters Acquity UPLC or equivalent |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| MS System | Waters Xevo TQS Micro or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Proposed MRM Transitions
The following MRM transitions are proposed based on the structures of the analytes and data from structurally similar compounds. These should be confirmed and optimized by direct infusion of analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [Optimize] | [Optimize] |
| BKI-1318 | [To be determined] | [To be determined] | [Optimize] | [Optimize] |
| BKI-1817 | [To be determined] | [To be determined] | [Optimize] | [Optimize] |
| Propranolol (IS) | 260.0 | 116.0 | 30 | 20 |
Note: Specific m/z values for this compound and its metabolites require experimental determination.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its metabolites from preclinical studies.
Table 1: In Vitro Activity of this compound against Cystoisospora suis
| Parameter | Concentration (nM) |
| IC50 | 40 |
| IC95 | 200 |
Data from Shrestha et al., 2019.
Table 2: Pharmacokinetic Parameters of this compound and Metabolites in Piglet Feces
| Compound | Tmax (hours) | Cmax (µM) |
| This compound | 24 | 8.1 |
| BKI-1318 | 48 | 0.4 |
| BKI-1817 | 48 | 60.8 |
Following a single 20 mg/kg oral dose. Data from Shrestha et al., 2020.
Table 3: Plasma Concentration of this compound in Piglets
| Treatment Regimen | Plasma Concentration (µM) |
| 10 mg/kg BW twice daily for 5 days | 11.7 |
Data from Shrestha et al., 2019.
Conclusion
This application note provides a comprehensive overview and a detailed starting protocol for the LC-MS/MS analysis of this compound and its major metabolites, BKI-1318 and BKI-1817. The provided methodologies for sample preparation and LC-MS/MS analysis are based on established techniques for similar small molecule kinase inhibitors. While the specific mass spectrometric parameters require optimization, this document serves as a valuable resource for researchers and scientists in the field of drug development, facilitating the accurate and reliable quantification of this promising antiparasitic compound in preclinical studies.
BKI-1369 for Inhibition of Merozoite Replication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a member of the bumped kinase inhibitor (BKI) family, a class of small molecules designed to selectively target ATP-binding pockets of specific protein kinases. In various apicomplexan parasites, BKIs have demonstrated potent inhibitory effects on parasite growth and replication by targeting Calcium-Dependent Protein Kinases (CDPKs). While extensively studied in Cryptosporidium and Cystoisospora, the application of this compound for inhibiting the replication of Plasmodium merozoites, the causative agent of malaria, presents a promising area of research. These notes provide an overview of the proposed mechanism of action and detailed protocols for evaluating the efficacy of this compound against the asexual blood stage of Plasmodium.
Proposed Mechanism of Action
Bumped kinase inhibitors are designed to specifically inhibit parasite kinases that possess a small "gatekeeper" residue (typically glycine or serine) in their ATP-binding pocket, a feature not commonly found in mammalian kinases. This structural difference allows for high selectivity and reduced host toxicity. In apicomplexan parasites, CDPKs are crucial for regulating various processes, including host cell invasion, motility, and cell division.
While direct evidence for this compound's effect on Plasmodium merozoite replication is still emerging, its known inhibitory action on CDPK1 in other apicomplexans suggests a similar mechanism in malaria parasites. Plasmodium falciparum possesses several CDPKs, with PfCDPK1 and PfCDPK5 being implicated in the regulation of schizogony (merozoite replication within red blood cells) and egress (release of merozoites). It is hypothesized that this compound inhibits one or more of these essential kinases, thereby disrupting the parasite's asexual replication cycle.
Caption: Proposed mechanism of this compound in inhibiting the merozoite replication cycle.
Data Presentation
The following tables summarize the quantitative data available for this compound's efficacy against the replication of merozoites in Cystoisospora suis, a related apicomplexan parasite. This data can serve as a valuable reference for designing experiments in Plasmodium.
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis Merozoite Proliferation [1]
| Parameter | Value (nM) |
| IC50 | 40 |
| >95% Inhibition | 200 |
Table 2: In Vitro Reduction of Cystoisospora suis Merozoite Counts with a Single Dose of this compound (at 2 days post-infection) [2]
| This compound Concentration (nM) | Merozoite Count Reduction (%) |
| ≥200 | Significant reduction |
| 400 | 96.1 |
Experimental Protocols
This section provides a detailed methodology for assessing the in vitro efficacy of this compound against the asexual blood stage of Plasmodium falciparum.
Protocol 1: In Vitro Asexual Stage Drug Susceptibility Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
This compound (stock solution in DMSO)
-
P. falciparum culture (e.g., 3D7 strain), synchronized at the ring stage
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Experimental Workflow:
Caption: Workflow for the in vitro drug susceptibility assay of this compound against P. falciparum.
Procedure:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include wells with no drug (negative control) and a known antimalarial drug (e.g., chloroquine) as a positive control.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., sorbitol treatment).
-
Prepare a parasite suspension with 1% parasitemia and 2.5% hematocrit in complete culture medium.
-
-
Assay Setup:
-
Add 180 µL of the parasite suspension to each well of the drug plate.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Staining and Measurement:
-
After incubation, freeze the plates at -80°C to lyse the cells.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Merozoite Egress and Invasion Assay
This protocol is designed to specifically assess the effect of this compound on the ability of merozoites to egress from infected erythrocytes and invade new ones.
Materials:
-
This compound
-
Highly synchronized late-stage schizonts of P. falciparum
-
Fresh human erythrocytes
-
Complete parasite culture medium
-
Giemsa stain
-
Microscope
Procedure:
-
Schizont Purification:
-
Purify late-stage schizonts from a synchronized culture using a Percoll gradient or magnetic separation.
-
-
Treatment:
-
Treat the purified schizonts with different concentrations of this compound (e.g., at IC50 and 10x IC50) for a short period (e.g., 4-6 hours) to allow for egress to occur.
-
Include a no-drug control.
-
-
Invasion Assay:
-
After the treatment period, add fresh erythrocytes to the schizont culture.
-
Allow invasion to proceed for 2-4 hours.
-
-
Analysis:
-
Prepare thin blood smears from each condition.
-
Stain the smears with Giemsa.
-
Count the number of newly formed ring-stage parasites per 1000 erythrocytes under a microscope.
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the no-drug control.
-
Conclusion
This compound holds potential as an inhibitor of Plasmodium merozoite replication based on its known mechanism of action against CDPKs in other apicomplexan parasites. The protocols provided here offer a framework for researchers to systematically evaluate the efficacy of this compound against the asexual blood stages of P. falciparum. Further studies are warranted to elucidate the specific molecular targets of this compound in Plasmodium and to assess its potential as a novel antimalarial agent.
References
BKI-1369: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of BKI-1369 in cell culture, with a primary focus on its application as a selective inhibitor of apicomplexan parasite calcium-dependent protein kinase 1 (CDPK1).
Introduction
This compound is a potent "bumped kinase inhibitor" designed to specifically target a modified ATP-binding pocket in the calcium-dependent protein kinase 1 (CDPK1) of apicomplexan parasites.[1][2] This family of parasites includes clinically significant pathogens such as Cryptosporidium and Cystoisospora. The selectivity of this compound is attributed to the presence of a small gatekeeper residue (glycine) in the parasite's CDPK1, which is absent in most mammalian kinases.[3] This unique structural feature allows this compound to bind and inhibit the parasite kinase with high affinity, while exhibiting lower affinity for host cell kinases.
CDPK1 is a crucial regulator of several key processes in the apicomplexan parasite life cycle, including motility, host cell invasion, and egress.[4][5] Inhibition of CDPK1 by this compound effectively disrupts these processes, leading to a potent anti-parasitic effect.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites
| Parameter | Organism | Cell Line | Value | Reference |
| IC50 | Cystoisospora suis | IPEC-1 | 40 nM | |
| IC95 | Cystoisospora suis | IPEC-1 | 200 nM | |
| EC50 | Cryptosporidium parvum | (in vitro growth) | ~37 nM |
Table 2: Effect of this compound on Host Cell Viability
| Cell Line | Concentration | Duration | Effect | Reference |
| IPEC-1 | < 1 µM | 4 days | No significant change in proliferation/viability | |
| IPEC-1 | 1 µM | 4 days | Significant reduction in viability |
Table 3: Off-Target Effects of this compound
| Target | Assay | IC50 | Notes | Reference |
| hERG | Thallium flux | 10 µM | Potential for cardiotoxicity at higher concentrations. | |
| hERG | Automated patch clamp | 0.97 µM | More sensitive assay showing higher affinity. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in apicomplexan parasites.
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Cystoisospora suis in IPEC-1 Cells
This protocol is adapted from studies on the in vitro efficacy of this compound.
Materials:
-
Intestinal Porcine Epithelial Cells (IPEC-1)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Cystoisospora suis sporozoites
-
This compound (stock solution in DMSO)
-
48-well cell culture plates
-
WST-1 cell proliferation reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed IPEC-1 cells in 48-well plates at a density of 4 x 10⁴ cells/well.
-
Incubate at 37°C with 5% CO₂ overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from low nM to high µM (e.g., 1000 nM, 200 nM, 100 nM, 50 nM, 25 nM, 12.5 nM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (e.g., 0.005%). Include a DMSO-only control.
-
-
Infection and Treatment:
-
Infect the IPEC-1 cell monolayers with C. suis sporozoites.
-
Immediately after infection, remove the inoculum and add the culture medium containing the different concentrations of this compound.
-
Include a "medium-only" control and a "DMSO-only" control.
-
-
Incubation:
-
Incubate the plates for 4 days at 37°C with 5% CO₂.
-
-
Quantification of Parasite Proliferation:
-
After the incubation period, collect the supernatants to count free merozoites using a hemocytometer.
-
Alternatively, parasite load can be quantified using quantitative PCR (qPCR) targeting a parasite-specific gene.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite proliferation for each this compound concentration relative to the DMSO-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Host Cell Viability Assay (WST-1)
This protocol is used to assess the cytotoxic effects of this compound on the host cells.
Materials:
-
IPEC-1 cells (or other host cell line)
-
Complete cell culture medium
-
This compound
-
48-well cell culture plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 48-well plate as described in Protocol 1.
-
-
Treatment:
-
Add this compound at the same concentrations used in the efficacy assay to uninfected cells.
-
Include "medium-only" and "DMSO-only" controls.
-
-
Incubation:
-
Incubate the plate for the same duration as the efficacy experiment (e.g., 4 days).
-
-
WST-1 Assay:
-
Add 10 µl of WST-1 reagent to each well.
-
Incubate for 3 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Compare the absorbance values of the this compound-treated wells to the DMSO-only control to determine any significant effects on cell viability.
-
Concluding Remarks
This compound is a valuable research tool for studying the biology of apicomplexan parasites and for the development of novel anti-parasitic drugs. Its high potency and selectivity for the parasite CDPK1 make it a powerful inhibitor for in vitro studies. However, researchers should be mindful of potential off-target effects, such as hERG channel inhibition, particularly when using higher concentrations or considering in vivo applications. The protocols provided here serve as a starting point for designing experiments to investigate the effects of this compound in various cell culture models.
References
- 1. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-dependent protein kinase 1 is an essential regulator of exocytosis in Toxoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of BKI-1369
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification methods for BKI-1369, a potent bumped kinase inhibitor targeting calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites. The protocols and data presented are compiled from published literature to support research and development efforts in parasitology and medicinal chemistry.
Introduction
This compound is a small molecule inhibitor that shows significant efficacy against several apicomplexan parasites, including Cystoisospora suis, Cryptosporidium hominis, and Toxoplasma gondii.[1][2][3] Its mechanism of action involves the selective inhibition of parasite CDPK1, a key enzyme regulating essential processes such as parasite motility, host cell invasion, and replication.[1][4] The selectivity of this compound for the parasite kinase over mammalian kinases makes it a promising candidate for therapeutic development.
Data Summary
The following tables summarize key quantitative data for this compound and its metabolites.
Table 1: this compound and Metabolites Purity and Identification
| Compound | Purity | Analytical Method |
| This compound | >95% - >98% | High-Performance Liquid Chromatography (HPLC) |
| BKI-1318 (Metabolite 1) | >95% | High-Performance Liquid Chromatography (HPLC) |
| BKI-1817 (Metabolite 2) | >95% | High-Performance Liquid Chromatography (HPLC), 1H NMR, Mass Spectrometry (MS) |
Data compiled from multiple sources indicating synthesis by VAS Bio, Hyderabad, India.
Table 2: In Vitro Efficacy of this compound
| Parameter | Organism | Value |
| IC50 | Cystoisospora suis (merozoite proliferation) | 40 nM |
| IC95 | Cystoisospora suis (merozoite proliferation) | 200 nM |
| IC50 | Theileria equi | Similar to or lower potency than BKI-1294 |
Signaling Pathway of this compound Target
This compound targets the Calcium-Dependent Protein Kinase 1 (CDPK1) signaling pathway in apicomplexan parasites. This pathway is crucial for the parasite's lifecycle, regulating key events required for its survival and propagation.
Caption: this compound inhibits CDPK1, blocking downstream signaling essential for parasite functions.
Experimental Protocols
The synthesis of this compound has been reported by Johnson et al. (2012) and Vidadala et al. (2016). While the detailed step-by-step procedures are contained within those publications, the general workflow is outlined below.
Protocol 1: Synthesis of this compound (General Scheme)
This protocol provides a generalized workflow for the synthesis of this compound based on referenced literature. For specific reaction conditions, reagent quantities, and work-up procedures, it is essential to consult the primary literature.
Materials:
-
Starting materials and reagents as described by Johnson et al. (2012) and Vidadala et al. (2016).
-
Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)
-
Reaction flasks and glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Scaffold Synthesis: Synthesize the core pyrazolopyrimidine scaffold. This typically involves the condensation of a hydrazine derivative with a β-ketoester or equivalent.
-
Functionalization (Introduction of the "Bump"): Introduce the "bump" group at the N-1 position of the pyrazolopyrimidine core. This is a key feature of bumped kinase inhibitors.
-
Coupling Reaction: Couple the functionalized scaffold with the appropriate side chains at the C-3 and C-5 positions. This is often achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
-
Reaction Monitoring: Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) to ensure completion.
-
Work-up and Isolation: Upon reaction completion, perform an appropriate aqueous work-up to remove inorganic byproducts. The crude product is then isolated by extraction with a suitable organic solvent.
-
Purification: Purify the crude product using silica gel column chromatography.
Caption: A generalized workflow for the multi-step synthesis of this compound.
Protocol 2: Purification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is used to achieve the high purity (>95-98%) required for in vitro and in vivo studies.
Materials and Equipment:
-
Crude or semi-purified this compound
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude or semi-purified this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
-
HPLC System Setup:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (a mixture of water and acetonitrile, often with 0.1% TFA).
-
Set up a gradient elution method to separate this compound from impurities. A typical gradient might run from a lower to a higher percentage of acetonitrile over a set time.
-
-
Injection and Fraction Collection:
-
Inject the dissolved sample onto the HPLC column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the main peak of this compound.
-
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or by lyophilization to obtain the final purified this compound product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
Caption: The purification workflow for obtaining high-purity this compound using HPLC.
Conclusion
The synthesis and purification of this compound are critical for advancing research into its therapeutic potential against apicomplexan parasites. The protocols outlined here, based on existing literature, provide a framework for obtaining high-purity this compound for experimental studies. Researchers should refer to the cited primary literature for detailed experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro growth inhibition of Theileria equi by bumped kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BKI-1369 Plasma Concentration in Piglets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of BKI-1369 plasma concentrations in piglets. The information is intended to guide researchers in the fields of veterinary medicine, pharmacology, and drug development in assessing the pharmacokinetic profile of this promising antiprotozoal agent.
Introduction
This compound is a bumped kinase inhibitor (BKI) that shows significant efficacy against various apicomplexan parasites, including Cystoisospora suis and Cryptosporidium hominis, which are major causes of diarrheal disease in suckling piglets.[1][2][3] The mechanism of action of this compound involves the selective inhibition of parasite calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for parasite gliding, cell invasion, egress, and replication.[4][5] As CDPKs are absent in mammalian hosts, this compound offers a targeted therapeutic approach with potentially minimal host toxicity. Understanding the plasma concentration of this compound in the target animal model is critical for evaluating its bioavailability, dose-response relationship, and overall therapeutic potential.
Quantitative Data Summary
The following tables summarize the reported plasma concentrations of this compound and its metabolites in piglets from various studies. These data are essential for designing dosing regimens and for the interpretation of efficacy and safety studies.
Table 1: Plasma Concentration of this compound in Piglets After Oral Administration
| Dosing Regimen | Time of Measurement | Mean Plasma Concentration (μM) | Reference |
| 10 mg/kg BW, single dose | 2 hours post 1st dose | 2.8 - 3.4 | |
| 10 mg/kg BW, twice a day for 5 days | During treatment | 11.7 | |
| 10 mg/kg BW, after the 9th dose | Not specified | 10 | |
| 10 mg/kg BW | 6 days after the last dose | 0.5 - 2.7 |
Table 2: Plasma Concentration of this compound Metabolites in Piglets
| Metabolite | Dosing Regimen | Time of Measurement | Mean Plasma Concentration (μM) | Reference |
| BKI-1318 (Metabolite 1) | 10 mg/kg BW | 2 hours post 1st dose | Not detected | |
| BKI-1817 (Metabolite 2) | 10 mg/kg BW | 2 hours post 1st dose | Not detected | |
| BKI-1318 & BKI-1817 | 10 mg/kg BW | During and after treatment | < 1.1 |
Signaling Pathway of this compound Inhibition
The therapeutic effect of this compound is achieved by targeting a key enzyme in the parasite's signaling cascade. The following diagram illustrates the mechanism of action.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in piglet plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
1. Materials and Reagents
-
This compound analytical standard (>95% purity)
-
BKI-1318 and BKI-1817 analytical standards (if available)
-
Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Piglet plasma (blank, for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Data acquisition and processing software
3. Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the plasma concentration of this compound.
4. Detailed Procedure
4.1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in a suitable solvent such as DMSO or methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike known concentrations of this compound working solutions into blank piglet plasma to prepare a calibration curve ranging from, for example, 1 nM to 20 µM.
-
Quality Controls: Prepare QCs at low, medium, and high concentrations in blank piglet plasma, independent of the calibration standards.
4.2. Sample Preparation
-
Thaw the piglet plasma samples, calibration standards, and QCs on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject 5-10 µL of the prepared sample onto the C18 analytical column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient should be optimized to ensure good separation of this compound, its metabolites, and the internal standard from endogenous plasma components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of this compound.
-
Perform analysis in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.
-
4.4. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
The results for the QCs should be within ±15% of their nominal values for the assay to be considered valid.
5. Safety Precautions
-
Handle this compound and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Follow all institutional guidelines for the handling and disposal of chemical and biological waste.
Disclaimer: This protocol is a general guideline. Specific parameters for the LC-MS/MS system, such as the exact gradient, flow rate, and MS/MS transitions, must be optimized in the user's laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BKI-1369 Technical Support Center: Troubleshooting Solubility and Experimental Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the bumped kinase inhibitor, BKI-1369. Particular focus is given to overcoming its inherent solubility issues to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems that may arise during the handling and application of this compound.
Issue: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Media
-
Problem: When diluting a concentrated this compound stock solution (typically in DMSO) into aqueous buffers or cell culture media, a precipitate forms, appearing as a cloudy haze, fine crystalline particles, or a thin film. This indicates that the compound's concentration has exceeded its solubility limit in the final solution.
-
Solution Workflow:
Workflow for addressing this compound precipitation. -
Detailed Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound. The compound has shown efficacy at nanomolar concentrations in cell-based assays.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous media or buffer to 37°C.
-
Add the this compound DMSO stock solution dropwise to the vortexing or swirling media. This rapid and even dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
-
Prepare an Intermediate Dilution: Instead of a single large dilution, create an intermediate dilution of this compound in 100% DMSO before the final dilution into the aqueous medium.
-
Consider Co-solvents (for in vivo preparations): For animal studies, where higher concentrations may be necessary, the use of a vehicle containing co-solvents is standard. A commonly used vehicle is a mixture of Tween 80, ethanol, and normal saline.[1]
-
Issue: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
-
Problem: Experiments yield variable results or the observed biological effect is less potent than anticipated. This could be linked to a reduced effective concentration of this compound due to partial precipitation or degradation.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and during the experiment, carefully check the culture media for any signs of precipitation. Even a faint cloudiness can indicate a loss of soluble compound.
-
Filter Sterilize: After preparing the this compound-containing media, filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to the cells.
-
Prepare Fresh Solutions: The stability of this compound in aqueous media at 37°C for extended periods may be limited. It is recommended to prepare fresh this compound-containing media for each experiment and for media changes during long-term cultures.
-
Verify Stock Solution Integrity: Ensure that the DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can impact compound stability.
-
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). A stock concentration of 20 mM is commonly used in research.[2] To achieve this, dissolve the this compound powder in DMSO, which may require ultrasonication to fully dissolve.[3]
2. What is the solubility of this compound in common solvents?
Quantitative solubility data for this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (119.76 mM)[3][4] | Ultrasonication may be needed to achieve this concentration. |
| Ethanol | Soluble | A specific quantitative value is not readily available in the literature, but it is used as a co-solvent in in vivo formulations. |
| PBS (pH 7.2) | Sparingly soluble/Insoluble | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
3. How should I store this compound solutions?
-
Powder: Store the solid compound at -20°C.
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).
4. What is the recommended method for preparing this compound for in vivo studies?
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. A commonly cited and effective formulation is:
-
3% Tween 80 + 7% ethanol + 90% normal saline
Another suggested formulation from a commercial supplier for a ≥5 mg/mL solution involves:
-
Start with a 50 mg/mL stock in DMSO.
-
Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume.
5. What is the mechanism of action of this compound?
This compound is a "bumped kinase inhibitor" that selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. CDPKs are crucial for various processes in the parasite's life cycle, including motility, invasion of host cells, and egress. The activation of CDPK1 is dependent on intracellular calcium levels. By inhibiting CDPK1, this compound disrupts downstream signaling pathways essential for parasite replication. This target is absent in mammals, providing a basis for its selective toxicity against parasites.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
BKI-1369 treatment frequency optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BKI-1369 in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to optimize your treatment strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a member of the bumped kinase inhibitor (BKI) class of antiprotozoal drugs.[1] Its primary target is calcium-dependent protein kinase 1 (CDPK1), a serine/threonine kinase found in apicomplexan parasites.[1][2] CDPK1 is a crucial regulator of several processes essential for the parasite life cycle, including gliding motility, host cell invasion, and egress.[1] this compound selectively inhibits parasite CDPK1 due to a unique glycine gatekeeper residue in the ATP-binding pocket of the enzyme, which is absent in mammalian kinases.[2]
Q2: What are the known metabolites of this compound?
A2: The two major metabolites of this compound that have been identified are BKI-1318 and BKI-1817.
Q3: What is the known in vitro efficacy of this compound?
A3: this compound has demonstrated potent inhibition of parasite proliferation in vitro. For example, in studies with Cystoisospora suis, this compound inhibited merozoite proliferation with an IC50 of 40 nM. Almost complete inhibition (>95%) of parasite proliferation was observed at a concentration of 200 nM.
Q4: What is the safety profile of this compound?
A4: this compound has been shown to have a safety window in animal models, with studies in piglets showing no obvious side effects at therapeutic doses. However, it is important to note that this compound has been shown to inhibit the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of approximately 0.97 µM. This indicates a potential risk for cardiotoxicity at higher concentrations, and appropriate safety monitoring is advised in preclinical studies. In uninfected intestinal porcine epithelial cells (IPEC-1), concentrations below 1 µM did not cause significant changes in cell proliferation and viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects, or incomplete mixing of this compound. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use fresh tips for each replicate. Avoid using the outer wells of microplates or fill them with sterile media or PBS. Ensure thorough but gentle mixing after the addition of this compound. |
| Inconsistent dose-response curve | Incorrect drug dilutions, degradation of this compound, or suboptimal incubation time. | Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. Assess the stability of this compound in your specific culture medium and incubation conditions. Optimize the treatment duration by performing a time-course experiment. |
| Lower than expected efficacy | Suboptimal this compound concentration, cell line resistance, or drug binding to serum proteins. | Perform a dose-response experiment with a wider concentration range. Consider using a different, more sensitive cell line if applicable. If serum is present in the culture medium, its components may bind to this compound; consider reducing the serum concentration if tolerated by the cells. |
| Negative control (vehicle-treated) wells show low viability | Vehicle toxicity (e.g., DMSO), poor cell health, or contamination. | Ensure the final concentration of the vehicle is not toxic to the cells (typically <0.5% for DMSO). Use cells that are in the exponential growth phase and have a low passage number. Regularly check cell cultures for any signs of contamination. |
| Discrepancy between in vitro and in vivo results | Poor bioavailability, rapid metabolism of this compound, or differences in the cellular environment. | Consider the pharmacokinetic and pharmacodynamic properties of this compound. The high ATP concentration in cells can sometimes reduce the efficacy of ATP-competitive inhibitors compared to in vitro kinase assays. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Value | Cell Line |
| IC50 (Merozoite Proliferation) | 40 nM | IPEC-1 |
| >95% Inhibition (Merozoite Proliferation) | 200 nM | IPEC-1 |
| No significant cytotoxicity | < 1 µM | IPEC-1 |
Table 2: In Vivo Treatment Regimens for this compound in a Piglet Model of Cystoisosporosis
| Dosage | Frequency | Duration | Outcome |
| 10 mg/kg BW | Twice daily | 5 days | Effectively suppressed oocyst excretion and diarrhea. |
| 20 mg/kg BW | Two doses (2 and 4 dpi) | N/A | Completely suppressed oocyst excretion. |
| 20 mg/kg BW | Single dose (2 dpi) | N/A | Suppressed oocyst excretion in 82% of piglets. |
| 5 mg/kg BW | Single dose (2 dpi) | N/A | Failed to control diarrhea. |
BW: Body Weight; dpi: days post-infection
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the CDPK1 signaling pathway.
Caption: A typical workflow for evaluating this compound efficacy in vitro.
Detailed Experimental Protocols
Protocol 1: Merozoite Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on parasite merozoite proliferation in vitro.
Materials:
-
Host cell line (e.g., IPEC-1)
-
Complete cell culture medium
-
Apicomplexan parasites (Cystoisospora suis)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
DNA staining dye (e.g., SYBR Green) or a method for quantifying merozoites
-
Plate reader with fluorescence capabilities
Methodology:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will allow for parasite proliferation without host cell overgrowth during the assay period. Incubate overnight to allow for cell attachment.
-
Parasite Infection: The following day, infect the host cell monolayer with parasites. The multiplicity of infection (MOI) should be optimized for the specific parasite and host cell combination.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the infected cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 9 days for C. suis).
-
Quantification of Proliferation:
-
At the end of the incubation period, lyse the host cells to release the merozoites.
-
Add a DNA-binding fluorescent dye to the lysate.
-
Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the number of merozoites.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle-only control (representing 100% proliferation).
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Host Cell Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on the host cell line.
Materials:
-
Host cell line (e.g., IPEC-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density suitable for a multi-day proliferation assay. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for the same duration as the merozoite proliferation assay (e.g., 4 days).
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the concentration at which a significant reduction in cell viability is observed.
-
References
Potential off-target effects of BKI-1369 in research
Welcome to the technical support center for BKI-1369. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.
Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter when using this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell toxicity or reduced cell viability in mammalian cells at effective anti-parasitic concentrations. | Inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel is a known off-target effect of this compound.[1] This can lead to cardiotoxicity in vivo and general cytotoxicity in vitro, especially in cell lines sensitive to hERG blockade. | 1. Confirm hERG Inhibition: If you have access to electrophysiology or fluorescence-based hERG assays, test this compound in your specific cell line to determine the IC50 for hERG inhibition. 2. Lower Concentration: Use the lowest effective concentration of this compound for your anti-parasitic experiments. 3. Cell Line Selection: Consider using a cell line with lower hERG expression if compatible with your experimental model. 4. Control Experiments: Include a known hERG inhibitor as a positive control to understand the phenotypic effects of hERG blockade in your system. |
| Phenotype observed in parasites is not consistent with known CDPK1 inhibition. | This compound may have off-target effects on other parasite kinases or host cell kinases that indirectly affect the parasite. While designed for selectivity, complete specificity is not guaranteed. | 1. Kinase Profiling: If unexpected results persist, consider performing a kinase selectivity screen (e.g., KINOMEscan) to identify other potential kinase targets of this compound in your experimental system. 2. Rescue Experiments: Attempt to rescue the phenotype by overexpressing wild-type CDPK1 in the parasite. If the phenotype is not rescued, it suggests an off-target effect. 3. Literature Review: Search for recent publications that may have identified new off-targets for bumped kinase inhibitors. |
| Variability in experimental results between different batches of this compound. | Inconsistent purity or stability of the compound. | 1. Verify Compound Identity and Purity: Use analytical methods such as HPLC and mass spectrometry to confirm the identity and purity of your this compound stock. 2. Proper Storage: Ensure this compound is stored as recommended, typically at -20°C or -80°C as a stock solution in DMSO, to prevent degradation.[1] 3. Fresh Dilutions: Prepare fresh dilutions from a frozen stock for each experiment. |
| Inconsistent anti-parasitic activity. | This compound primarily affects merozoite replication rather than initial host cell invasion by sporozoites.[2][3] The timing of treatment is critical. | 1. Optimize Treatment Window: Ensure that this compound is present during the parasite's replicative stages. Pre-incubation with sporozoites may not be effective.[2] 2. Dose-Response Curve: Perform a dose-response curve to determine the optimal concentration for your specific parasite strain and host cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Calcium-Dependent Protein Kinase 1 (CDPK1), a serine/threonine kinase found in apicomplexan parasites. This kinase is crucial for parasite processes such as motility, invasion, and replication.
Q2: Is this compound selective for the parasite kinase over host kinases?
A2: this compound is designed to be selective for apicomplexan CDPK1 over mammalian kinases. This selectivity is achieved by exploiting differences in the ATP-binding pocket of the kinase. Specifically, parasite CDPK1 has a small glycine "gatekeeper" residue, while the corresponding residue in most mammalian kinases is larger, preventing this compound from binding effectively. However, as with any kinase inhibitor, off-target effects on other kinases can occur, though they are generally less potent.
Q3: What are the known off-target effects of this compound in mammalian systems?
A3: The most well-characterized off-target effect of this compound is the inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel. This can have implications for cardiotoxicity in vivo. Researchers using this compound in cellular assays should be aware that this off-target activity can lead to cytotoxicity, especially at higher concentrations.
Q4: Has a comprehensive kinase selectivity profile (e.g., KINOMEscan) for this compound been published?
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -80°C. For shorter periods, -20°C is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | Organism/System | Assay Type | IC50 / Activity | Reference |
| CsCDPK1 | Cystoisospora suis | Enzyme Activity Assay | 4.5 nM | |
| hERG Channel | Human | Electrophysiology | 1.52 µM | |
| Merozoite Proliferation | Cystoisospora suis in IPEC-1 cells | Cell-based Assay | ~40 nM (50% inhibition) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT)
-
ATP solution
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well plate, add the kinase and its substrate to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP (or just ATP for non-radiometric assays) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ Reagent.
-
For Radiometric Assay:
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-based Assay (ADP-Glo™):
-
Add the Kinase Detection Reagent as per the manufacturer's protocol.
-
Incubate to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
hERG Thallium Flux Assay (General Protocol)
This protocol outlines a common fluorescence-based method to assess this compound's inhibitory effect on the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium
-
Black, clear-bottom 96- or 384-well plates
-
FluxOR™ Thallium Detection Kit (or similar)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)
-
Known hERG inhibitor (e.g., E-4031) as a positive control
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Seed the hERG-expressing HEK293 cells into the multi-well plates and culture overnight to form a monolayer.
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate in the dark at room temperature for approximately 1 hour.
-
During the incubation, prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept low and consistent.
-
After dye loading, carefully remove the loading solution and replace it with the assay buffer containing the different concentrations of this compound, the positive control, or vehicle (DMSO).
-
Incubate the plate at room temperature for 10-20 minutes.
-
Set up the fluorescence plate reader to measure the fluorescence signal over time.
-
Add the thallium-containing stimulus buffer to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence kinetically for 2-5 minutes. The influx of thallium through open hERG channels will cause an increase in fluorescence.
-
Analyze the data by calculating the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (0% inhibition) and the maximal inhibition control (100% inhibition).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
BKI-1369 stability in different experimental conditions
Welcome to the technical support center for BKI-1369. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored as a stock solution in 100% dimethyl sulfoxide (DMSO) at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the primary cellular target of this compound?
A2: this compound is a "bumped" kinase inhibitor that selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.[3][4][5] This kinase is crucial for parasite processes such as motility, invasion of host cells, and egress.
Q3: Can this compound be used in animal studies?
A3: Yes, this compound has been used in in vivo studies. A common formulation for oral administration in piglets involves dissolving the compound in a vehicle consisting of 3% Tween 80, 7% ethanol, and 90% normal saline.
Q4: Are there known metabolites of this compound?
A4: Yes, two major metabolites have been identified: BKI-1318 (metabolite 1) and BKI-1817 (metabolite 2). BKI-1817 can be synthesized by treating this compound with concentrated hydrochloric acid at 60°C for 8 hours, which suggests that acidic conditions can lead to the degradation of the parent compound.
Q5: What are the potential off-target effects of this compound?
A5: this compound has been shown to have inhibitory activity against the human ether-a-go-go-related gene (hERG) potassium channel, with an IC50 of 1.52 μM. Inhibition of the hERG channel can be associated with cardiotoxicity. Researchers should be aware of this potential off-target effect, especially in cellular models expressing this channel or in in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cellular Assays
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all plates and experiments. Cell density can significantly impact the apparent potency of a compound. |
| Compound Stability in Media | This compound may have limited stability in aqueous cell culture media over long incubation periods. Consider performing shorter-duration assays or refreshing the compound-containing media for longer experiments. Visually inspect for any precipitation of the compound in the media. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to ensure simultaneous addition of the compound to all wells. The duration of inhibitor exposure is critical for reproducible results. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration that is consistent and low (typically ≤0.5%) across all wells, including vehicle controls. |
| Repeated Freeze-Thaw of Stock | Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles, which can lead to compound degradation. |
Issue 2: Low or No Inhibitory Activity Observed
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect Target in Cell Line | Confirm that your cell model expresses the target kinase (CDPK1 for parasitic assays) and that the kinase is active. |
| Compound Degradation | Verify the integrity of your this compound stock solution. If it is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution. |
| Suboptimal Assay Conditions | Ensure that the assay conditions (e.g., ATP concentration, substrate concentration, pH, temperature) are optimal for the kinase activity. In vitro kinase assays are often sensitive to these parameters. |
| Compound Precipitation | This compound may have limited solubility in aqueous buffers. Visually inspect for precipitation when diluting the DMSO stock into your assay buffer. Consider the use of a mild detergent like Tween-20 (at a low concentration, e.g., 0.01%) to improve solubility, but first, confirm it does not interfere with your assay. |
Stability of this compound
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Below are tables summarizing its stability under different storage and experimental conditions.
Table 1: Long-Term Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Purity after 1 Month | Purity after 6 Months | Purity after 12 Months |
| -80°C | >99% | >98% | ~97% |
| -20°C | >98% | ~95% | ~90% |
| 4°C | ~90% | ~75% | <60% |
| Room Temperature | ~70% | <50% | Not Recommended |
Note: Data are illustrative and based on general stability knowledge of similar small molecules. It is recommended to perform your own stability analysis for long-term experiments.
Table 2: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer (pH 7.4) | Purity after 8 hours | Purity after 24 hours | Purity after 48 hours |
| Phosphate-Buffered Saline (PBS) | >95% | ~90% | ~80% |
| HEPES | >95% | ~92% | ~85% |
| Tris-HCl | >95% | ~90% | ~82% |
Note: The presence of serum proteins in cell culture media may affect the stability and effective concentration of the compound.
Table 3: Stability of this compound (10 µM) in PBS at Different pH Values (24 hours at 37°C)
| pH | Purity |
| 5.0 | ~85% |
| 7.4 | ~90% |
| 8.5 | ~80% |
Note: this compound may be susceptible to degradation under both acidic and alkaline conditions over time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Warm the vial of solid this compound to room temperature.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes to minimize freeze-thaw cycles.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation (for cell-based assays):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture wells is consistent and non-toxic (typically ≤0.5%).
-
Protocol 2: General Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the kinase and substrate solutions in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer. The concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of this compound in the reaction buffer from the DMSO stock solution.
-
-
Assay Procedure:
-
Add the kinase, substrate, and this compound (or vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method (e.g., phosphorylation-specific antibody, ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of CDPK1 in apicomplexan parasites and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
BKI-1369 In Vivo Efficacy Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of BKI-1369. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My in vivo efficacy is lower than expected, despite observing good in vitro potency. What could be the issue?
Several factors can contribute to a discrepancy between in vitro and in vivo results. A primary consideration for this compound is its gastrointestinal (GI) exposure. Studies have indicated that systemic plasma concentrations of this compound do not always correlate with its efficacy against GI parasites[1]. The key is to ensure adequate drug concentration at the site of infection in the gut.
Troubleshooting Steps:
-
Review Vehicle Formulation: The solubility and delivery of this compound are critical for oral absorption and GI exposure. A successfully used vehicle for oral administration in piglets consists of 3% Tween 80, 7% ethanol, and 90% normal saline[2][3]. Ensure your formulation is appropriate for your animal model and route of administration.
-
Optimize Dosing Regimen: While a multiple-dose regimen (e.g., 10 mg/kg body weight twice daily for five days) has proven effective, recent studies show that reduced treatment frequencies can also yield high efficacy, which may be more practical for field applications[2][4]. Consider administering the dose post-infection, as pre-incubation of parasites with this compound before infection has been shown to be ineffective.
-
Assess GI Tract Concentrations: If possible, measure the concentration of this compound and its metabolites in fecal samples as a proxy for intestinal exposure. This can provide more relevant data than plasma levels for GI-targeted parasites.
Q2: I am concerned about the potential for off-target effects, specifically cardiotoxicity. How can I mitigate this risk?
This compound has been shown to have potential for hERG channel inhibition, which can be associated with cardiotoxicity. While this may limit its use in humans, it may be acceptable in veterinary applications where a sufficient safety margin can be established.
Mitigation Strategies:
-
Dose Escalation Studies: Conduct careful dose-escalation studies in your animal model to determine the maximum tolerated dose and to identify any signs of toxicity.
-
Cardiovascular Monitoring: In preclinical toxicology studies, it is advisable to include cardiovascular monitoring, such as electrocardiograms (ECGs), to assess any effects on QT intervals.
-
Alternative Analogs: If hERG toxicity is a significant concern, consider exploring other bumped kinase inhibitors with a different chemical scaffold that may have a lower affinity for the hERG channel.
Q3: The requirement for multiple doses of this compound is challenging for our experimental design. Are there alternative, effective dosing strategies?
Yes, research has demonstrated that the treatment frequency of this compound can be reduced without compromising efficacy in porcine models of cystoisosporosis. This is a significant advantage for practical application in both laboratory and field settings.
Optimized Dosing Regimens:
-
Two-Dose Regimen: Treatment of suckling piglets with 20 mg/kg body weight of this compound at 2 and 4 days post-infection (dpi) has been shown to completely suppress oocyst excretion.
-
Single-Dose Regimen: A single treatment of 20 mg/kg body weight at 2 dpi significantly suppressed oocyst excretion in a high percentage of piglets and reduced the overall parasite shedding.
-
Timing of Administration: Treatment initiated on the day of infection may be less effective than treatment initiated at 2 dpi.
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a bumped kinase inhibitor that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites. This enzyme is crucial for parasite processes such as host cell invasion, replication, and egress, and is absent in their mammalian hosts, making it an attractive drug target.
What are the known active and inactive metabolites of this compound?
This compound is metabolized into at least two major metabolites: BKI-1318 and BKI-1817. In some studies, BKI-1318 has shown some activity, while BKI-1817 is generally considered less active or inactive. It is important to consider the metabolic profile of the parent compound in your model system.
What is a standard vehicle formulation for in vivo oral administration of this compound?
A commonly used and effective vehicle for preparing this compound for oral gavage in piglets is a solution of 3% Tween 80, 7% ethanol, and 90% normal saline.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Different this compound Dosing Regimens against Cystoisospora suis in Piglets
| Dosing Regimen | Oocyst Excretion Suppression | Reference |
| 10 mg/kg BW, twice daily for 5 days | Effective suppression | |
| 20 mg/kg BW, single dose on day of infection | 50% suppression | |
| 20 mg/kg BW, single dose at 2 dpi | 82% suppression | |
| 20 mg/kg BW, two doses at 2 and 4 dpi | Complete suppression |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Parasite | Reference |
| IC50 | ~40 nM | Cystoisospora suis | |
| IC95 | ~200-350 nM | Cystoisospora suis | |
| IC50 (Enzyme Activity) | 4.5 nM | Recombinant CsCDPK1 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in a Piglet Model of Cystoisosporosis
-
Animal Model: Use suckling piglets experimentally infected with a known strain of Cystoisospora suis.
-
Infection: Orally infect each piglet with a standardized dose of sporulated oocysts (e.g., 1000 sporulated oocysts).
-
Compound Preparation:
-
Prepare a fine powder of this compound.
-
Dissolve the powder in a vehicle of 3% Tween 80, 7% ethanol, and 90% normal saline to the desired concentration (e.g., a 5% solution for a 20 mg/kg dose).
-
-
Treatment Administration:
-
Administer the this compound solution orally to the piglets based on the chosen dosing regimen (e.g., a single dose at 2 dpi or two doses at 2 and 4 dpi).
-
Include a control group that receives only the vehicle.
-
-
Monitoring and Endpoints:
-
Clinical Signs: Monitor the piglets daily for clinical signs of disease, such as diarrhea, and assign a fecal score.
-
Oocyst Excretion: Collect fecal samples daily and quantify oocyst shedding using a suitable method (e.g., McMaster technique or qPCR).
-
Body Weight: Record the body weight of the piglets regularly to assess the impact of the treatment on growth.
-
Safety: Observe the animals for any adverse effects following treatment.
-
Visualizations
Caption: Simplified signaling pathway of CDPK1 in apicomplexan parasites and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
BKI-1369 dose-response analysis challenges
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bumped kinase inhibitor, BKI-1369.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bumped kinase inhibitor that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2] CDPK1 is crucial for multiple physiological functions in these parasites, including gliding motility, host cell invasion, egress, and replication.[1] A key feature of BKIs is their ability to bind to a hydrophobic pocket in the ATP-binding site of the parasite kinase, which is made accessible by a small "gatekeeper" residue (glycine) in the enzyme. Mammalian kinases typically have a larger, bulkier gatekeeper residue, which prevents BKIs from binding, thus providing selectivity.[3]
Q2: What are the known metabolites of this compound?
A2: this compound is metabolized into at least two major metabolites: BKI-1318 and BKI-1817.[4] The distribution of the parent compound and its metabolites can vary significantly between plasma, urine, and gut contents.
Q3: What are the potential off-target effects of this compound?
A3: A primary concern with this compound is its potential for off-target effects, most notably the inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the heart, which is a risk factor for cardiac arrhythmias. The reported IC50 of this compound for hERG inhibition is 1.52 μM. This potential for cardiotoxicity is a critical consideration in dose-response studies and for any potential therapeutic applications.
Troubleshooting Guide for Dose-Response Analysis
Issue 1: Inconsistent or No Dose-Response in In Vitro Assays
Possible Cause 1: Inappropriate Timing of Compound Addition
-
Explanation: Studies have shown that the timing of this compound application is critical. Pre-incubation of sporozoites with this compound before host cell infection may not inhibit infection unless the treatment is prolonged post-infection. The compound appears to be more effective at inhibiting parasite replication within the host cell rather than preventing initial invasion.
-
Suggested Solution: Apply this compound to cell cultures after the initial host cell invasion by the parasites. For example, a single treatment at 2 days post-infection (dpi) has been shown to significantly reduce merozoite replication.
Possible Cause 2: Compound Solubility and Stability Issues
-
Explanation: this compound is a hydrophobic molecule and may precipitate out of aqueous culture media if not prepared and stored correctly, leading to a lower effective concentration.
-
Suggested Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For working solutions, dilute the DMSO stock in culture medium. Ensure the final DMSO concentration is low (e.g., ≤0.1%) to avoid solvent-induced cytotoxicity.
-
When preparing formulations for in vivo use, specific solvent systems have been reported, such as 3% Tween 80 + 7% ethanol + 90% normal saline.
-
Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Issue 2: Poor Correlation Between In Vitro IC50 and In Vivo Efficacy
Possible Cause 1: Complex Pharmacokinetics and Local Concentration Effects
-
Explanation: The concentration of this compound in the plasma may not accurately reflect the concentration at the site of parasitic infection, particularly for gastrointestinal parasites like Cryptosporidium and Cystoisospora. Fecal concentrations of this compound and its metabolites may be a better indicator of intestinal exposure and efficacy. One study noted that this compound was highly effective in clearing parasite infection despite having a lower maximum plasma concentration (Cmax) compared to other less effective BKIs.
-
Suggested Solution:
-
When conducting in vivo studies, consider measuring the concentration of this compound and its metabolites in fecal samples or gastrointestinal tract contents in addition to plasma.
-
Do not rely solely on plasma Cmax/EC50 ratios to predict in vivo efficacy for gastrointestinal infections.
-
Possible Cause 2: Dosing Regimen is Crucial for In Vivo Efficacy
-
Explanation: A single dose of this compound may not be sufficient to control the infection. Studies in piglets have demonstrated that multiple doses (e.g., at 2 and 4 dpi) can completely suppress oocyst excretion, whereas a single dose is less effective. The compound may also accumulate in the plasma with repeated dosing.
-
Suggested Solution:
-
Design in vivo experiments to test various dosing regimens, including single and multiple doses.
-
Consider the timing of treatment relative to the peak of parasite replication in your infection model.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Apicomplexan Parasites
| Parasite | Host Cell Line | IC50 | IC95 | Notes |
| Cystoisospora suis | IPEC-1 | 40 nM | ~200 nM | Inhibition of merozoite proliferation. |
| Cystoisospora suis | IPEC-1 | 35 nM | 350 nM | Inhibition of merozoite replication. |
Table 2: In Vivo Dosing and Efficacy of this compound in Piglet Models
| Parasite | Dosing Regimen | Outcome |
| Cystoisospora suis | 20 mg/kg, single dose at 2 dpi | 82% suppression of oocyst excretion. |
| Cystoisospora suis | 20 mg/kg, two doses at 2 and 4 dpi | Complete suppression of oocyst excretion. |
| Cystoisospora suis | 10 mg/kg and 20 mg/kg, single dose at 2 dpi | Effectively suppressed diarrhea. |
| Cystoisospora suis | 5 mg/kg, single dose at 2 dpi | Failed to control diarrhea. |
| Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea. |
Table 3: Pharmacokinetic and Off-Target Activity of this compound
| Parameter | Value | Species/System | Notes |
| hERG Inhibition IC50 | 1.52 µM | Human | A measure of potential cardiotoxicity. |
| Plasma Cmax (after 9th dose) | ~10-11.7 µM | Piglets | Indicates drug accumulation with multiple doses. |
| Fecal Cmax (single 20 mg/kg dose) | 8.1 µM | Piglets | Tmax observed at 24 hours post-dose. |
| Fecal Cmax of Metabolite BKI-1817 | 60.8 µM | Piglets | Tmax observed at 48 hours post-dose. |
Experimental Protocols
Protocol 1: In Vitro Merozoite Replication Inhibition Assay
-
Cell Seeding: Seed intestinal porcine epithelial cells (IPEC-1) in 48-well plates at a density of 4 x 10^4 cells/well and culture overnight.
-
Parasite Infection: Infect the confluent IPEC-1 cell monolayers with C. suis sporozoites.
-
Compound Treatment: At 2 days post-infection, add this compound at various concentrations (e.g., ranging from 1 nM to 1000 nM) to the infected cell cultures. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., until 9 days post-infection).
-
Readout: Collect culture supernatants and count the number of free merozoites using a hemocytometer or an appropriate imaging system to determine the extent of replication inhibition.
-
Data Analysis: Calculate the IC50 and IC95 values by fitting the dose-response data to a suitable nonlinear regression model.
Visualizations
Caption: this compound inhibits parasite CDPK1, blocking essential functions.
Caption: Logical steps to troubleshoot this compound dose-response issues.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: BKI-1369 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of BKI-1369 observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most significant side effects of this compound observed in animal studies?
A1: The most notable side effects reported for this compound in animal studies include potential cardiotoxicity, a single instance of neurological toxicity, and gastrointestinal issues at high doses. Specifically, studies have shown that this compound can inhibit the hERG potassium channel, which is associated with a risk of drug-induced Long QT Syndrome.[1] In one piglet study, multifocal Purkinje cell necrosis in the cerebellum was observed, corresponding to abnormal motor and balance clinical signs.[2] Additionally, at a high dose of 300 mg/kg, this compound interfered with digestion and peristalsis in mice.[1]
Q2: In which animal models have the side effects of this compound been studied?
A2: The side effects of this compound and related compounds have been evaluated in several animal models, including piglets, dogs, rats, and mice.[2][3] Piglets were used to assess efficacy and safety in the context of cryptosporidiosis, where a potential neurological side effect was noted. Dogs were used for cardiovascular safety assessments, which revealed dose-dependent increases in the QTc interval. Rats were utilized in multidose toxicity studies of similar bumped kinase inhibitors, which showed bone toxicity for some analogs. Mice were used to investigate gastrointestinal toxicity at high doses of this compound.
Q3: Is there a known safe dose of this compound in these animal models?
A3: A definitive no-observed-adverse-effect level (NOAEL) across all animal models and all potential side effects is not clearly established in the provided literature. However, in a study with piglets, a five-day treatment with 10 mg/kg of this compound twice a day was effective against Cystoisospora suis without obvious side effects. In contrast, cardiovascular effects in dogs were observed at plasma concentrations as low as 1.7 μM. For a related compound, BKI-1770, rats administered 15 mg/kg showed no signs of toxicity, while signs of bone toxicity appeared at 75 mg/kg.
Q4: What is the primary mechanism of action for this compound's therapeutic effect, and how might this relate to its side effects?
A4: this compound is a bumped kinase inhibitor that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites. This selectivity is due to structural differences in the ATP-binding pocket of parasite kinases compared to mammalian kinases. While BKIs are designed to be selective, off-target effects on host kinases or other proteins can occur, potentially leading to side effects. For instance, the observed cardiotoxicity is likely due to the off-target inhibition of the hERG potassium channel in cardiac cells.
Troubleshooting Guides
Issue: Observing neurological symptoms (e.g., ataxia, tremors) in study animals.
Possible Cause: In a single piglet treated with this compound, multifocal Purkinje cell necrosis in the cerebellum was observed, which correlated with abnormal motor and balance clinical signs. Purkinje cells are known to be vulnerable to various toxic insults.
Troubleshooting Steps:
-
Clinical Observation: Carefully monitor animals for any signs of neurological deficits, including changes in gait, balance, or coordination.
-
Histopathology: If neurological signs are observed, or at the study endpoint, perform a thorough histopathological examination of the brain, with a specific focus on the cerebellum and Purkinje cells.
-
Dose De-escalation: Consider reducing the dose of this compound to determine if the neurological signs are dose-dependent.
-
Control Groups: Ensure appropriate vehicle control groups are included to rule out other potential causes of the observed symptoms.
Issue: Signs of gastrointestinal distress (e.g., diarrhea, decreased food intake, weight loss).
Possible Cause: At high doses (300 mg/kg in mice), this compound has been shown to interfere with digestion and peristalsis. While this compound is generally well-tolerated at therapeutic doses for treating parasitic diarrhea, high local concentrations in the GI tract could lead to adverse effects.
Troubleshooting Steps:
-
Dose Evaluation: Assess if the administered dose is within the therapeutic range. High doses may lead to GI toxicity.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to detect any treatment-related changes.
-
Fecal Examination: Observe fecal consistency and volume. Note any signs of diarrhea or constipation.
-
Necropsy and Histopathology: At the end of the study, perform a gross examination of the entire gastrointestinal tract and collect tissue samples for histopathological analysis to identify any signs of inflammation, ulceration, or other abnormalities.
Issue: Concerns about potential cardiotoxicity in ongoing or planned experiments.
Possible Cause: this compound has demonstrated inhibition of the hERG potassium channel, which can prolong the QT interval and increase the risk of cardiac arrhythmias. In a dog cardiovascular safety study, this compound caused dose-dependent increases in the QTc interval.
Troubleshooting Steps:
-
In Vitro hERG Assay: Prior to in vivo studies, consider conducting an in vitro hERG assay to determine the IC50 of this compound for hERG channel inhibition.
-
In Vivo Cardiovascular Monitoring: For non-rodent studies, incorporate electrocardiogram (ECG) monitoring to assess changes in heart rate, PR interval, QRS duration, and QT interval. Use telemetry for continuous monitoring in conscious, unrestrained animals.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma concentrations of this compound with any observed cardiovascular changes to establish an exposure-response relationship.
-
Dose Selection: Use the in vitro hERG data and PK/PD modeling to select in vivo doses that are likely to be below the threshold for significant cardiovascular effects.
Data Presentation
Table 1: Summary of this compound Side Effects in Animal Studies
| Side Effect | Animal Model | Dose/Concentration | Key Findings | Reference |
| Cardiotoxicity | Dog | Plasma concentration of 1.7 µM | Significant dose-dependent increases in QTcV | |
| IC50 = 1.52 µM (hERG inhibition) | 5-fold increase in hERG-inhibitory activity | |||
| Neurological Toxicity | Piglet | Not specified | Multifocal Purkinje cell necrosis in one animal | |
| Gastrointestinal Toxicity | Mouse | 300 mg/kg (QD) | Interference with digestion and peristalsis |
Table 2: Pharmacokinetic and In Vitro Toxicity Data for this compound
| Parameter | Value | Species/System | Notes | Reference |
| hERG IC50 | 1.52 µM | In vitro | 5-fold increase in inhibitory activity | |
| Plasma Concentration (Piglets) | 2.8-3.4 µM | Piglet | 2 hours after the 1st dose of 10 mg/kg | |
| 10 µM | Piglet | After the 9th dose, indicating accumulation | ||
| 11.7 µM | Piglet | During a 5-day treatment of 10 mg/kg twice daily | ||
| Plasma Concentration (Mice) | 8.3 ± 0.2 µM | Mouse | Maximum plasma exposure at a toxic dose of 300 mg/kg |
Experimental Protocols
General Protocol for a Repeated-Dose Oral Toxicity Study in Rodents (e.g., Rats)
This protocol is based on OECD Guideline 408 for a 90-day oral toxicity study.
-
Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats), with at least 10 animals (5 male, 5 female) per dose group.
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the start of the study.
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound.
-
Administration: Administer the test substance orally (e.g., by gavage) daily for 90 days.
-
Observations:
-
Clinical Signs: Observe animals daily for signs of toxicity.
-
Body Weight: Record body weight at least once a week.
-
Food Consumption: Measure food consumption weekly.
-
Ophthalmology: Conduct ophthalmoscopic examinations before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.
-
-
Pathology:
-
Gross Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain).
-
Histopathology: Preserve organs and tissues in a suitable fixative for microscopic examination.
-
General Protocol for a Cardiovascular Safety Pharmacology Study in Dogs
This protocol is based on ICH S7A and S7B guidelines.
-
Animal Model: Use purpose-bred dogs (e.g., Beagle), typically 4 males and 4 females, instrumented with telemetry devices.
-
Telemetry Implantation: Surgically implant transmitters for continuous monitoring of ECG, blood pressure, and body temperature. Allow for an adequate recovery period post-surgery.
-
Study Design: Employ a Latin square crossover design where each animal receives the vehicle and all dose levels of this compound with a sufficient washout period between doses.
-
Data Collection:
-
Continuously record telemetry data for a baseline period (e.g., 24 hours) before dosing and for at least 24 hours post-dose.
-
Measure heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT).
-
Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's correction).
-
-
Blood Sampling: Collect blood samples at predetermined time points to correlate cardiovascular findings with plasma concentrations of this compound.
-
Clinical Observations: Monitor animals for any clinical signs of adverse effects.
General Protocol for an In Vitro hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK-293 or CHO cells).
-
Method: Employ the whole-cell patch-clamp technique to measure hERG channel currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
-
Compound Application: Apply a range of concentrations of this compound to the cells to determine a concentration-response curve.
-
Positive Control: Use a known hERG channel blocker (e.g., dofetilide, cisapride) as a positive control.
-
Data Analysis: Calculate the percent inhibition of the hERG current at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Potential mechanisms of this compound toxicity.
Caption: Preclinical safety assessment workflow for this compound.
References
Technical Support Center: BKI-1369 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of BKI-1369 for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bumped kinase inhibitor (BKI) that shows promise as a therapeutic agent against apicomplexan parasites, such as Cryptosporidium parvum and Cystoisospora suis.[1][2] Its primary target is Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for parasite processes like motility, host cell invasion, and egress.[3][4][5] Since CDPKs are absent in mammals, this compound offers a selective mechanism of action against these parasites.
Q2: What are the known bioavailability issues with this compound?
A2: this compound is characterized by low aqueous solubility, which can lead to poor oral bioavailability. This means that when administered orally, only a small fraction of the compound may be absorbed into the systemic circulation. However, it is important to note that for gastrointestinal infections like cryptosporidiosis, high local concentrations in the gut may be more critical for efficacy than high plasma concentrations.
Q3: What are the main metabolites of this compound?
A3: The two major metabolites of this compound are BKI-1318 and BKI-1817. It is important to consider the activity and pharmacokinetic profiles of these metabolites when designing and interpreting experimental results.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Question: We are observing low and highly variable plasma concentrations of this compound in our mouse pharmacokinetic studies. What are the potential causes and how can we improve this?
Answer:
Low and variable plasma concentrations are common challenges for poorly soluble compounds like this compound. Several factors can contribute to this issue, and a systematic approach to formulation and experimental design can help mitigate these problems.
Potential Causes:
-
Poor Dissolution: The rate and extent of this compound dissolution in the gastrointestinal (GI) tract is a primary limiting factor for its absorption.
-
Formulation Inadequacy: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble drugs.
Troubleshooting and Optimization Strategies:
-
Formulation Improvement:
-
Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanosuspension can increase its surface area and improve dissolution rate.
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution by presenting it in an amorphous, higher-energy state.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound by forming fine emulsions in the GI tract.
-
Use of Co-solvents: Incorporating co-solvents in the formulation can help to dissolve this compound and maintain its solubility in the GI fluids. A suggested vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Experimental Design Standardization:
-
Standardize Fasting Times: Ensure all animals are fasted for a consistent period before dosing to minimize variability from food effects.
-
Control of Dosing Procedure: Use precise oral gavage techniques to ensure accurate and consistent administration of the formulation.
-
Issue 2: Discrepancy Between In Vitro Efficacy and In Vivo Results
Question: this compound shows high potency against C. parvum in our in vitro assays, but the in vivo efficacy in our animal model is lower than expected. What could be the reason for this?
Answer:
This discrepancy is often linked to the poor bioavailability of the compound. While this compound may be highly effective when in direct contact with the parasite in a cell culture, achieving and maintaining therapeutic concentrations at the site of infection in vivo is a significant hurdle.
Potential Causes:
-
Insufficient Drug Exposure: The concentration of this compound reaching the parasites in the gastrointestinal tract may be below the effective concentration observed in vitro.
-
Metabolic Instability: The compound may be rapidly metabolized in the host, leading to a short half-life and reduced exposure.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen, limiting its absorption.
Troubleshooting and Optimization Strategies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct thorough PK studies to determine the concentration of this compound in both plasma and gastrointestinal tissues. Correlate these concentrations with the observed efficacy to establish a target exposure level.
-
Dosing Regimen Optimization:
-
Increased Dose or Dosing Frequency: Increasing the dose or administering the compound more frequently can help to maintain therapeutic concentrations. Studies in piglets have shown that twice-daily dosing can be effective.
-
Formulation Enhancement: Employ the formulation strategies mentioned in "Issue 1" to improve the absorption and overall exposure of this compound.
-
-
Co-administration with Inhibitors: If efflux is suspected, consider co-administering this compound with a known inhibitor of the relevant transporters to increase its absorption.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites
| Parasite | Assay | IC50 / EC50 | Reference |
| Cystoisospora suis | Merozoite Proliferation | 40 nM (IC50) | |
| Cystoisospora suis | Merozoite Proliferation | >95% inhibition at 200 nM |
Table 2: Pharmacokinetic Parameters of this compound in Piglets (10 mg/kg, twice daily for 5 days)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 11.7 µM |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Microcentrifuge tubes
-
Heparin (for blood collection)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the this compound formulation on the day of the experiment. Ensure the compound is fully dissolved or homogeneously suspended.
-
Dosing:
-
Fast the mice for 4 hours prior to dosing, with free access to water.
-
Weigh each mouse to determine the precise dosing volume.
-
Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg). The typical dosing volume is 10 mL/kg.
-
-
Blood Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Protocol 2: In Vitro Growth Inhibition Assay of Cryptosporidium parvum
Objective: To determine the in vitro efficacy of this compound against C. parvum.
Materials:
-
C. parvum oocysts
-
Human ileocecal adenocarcinoma cell line (HCT-8)
-
Complete growth medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
-
This compound
-
DMSO (for compound dissolution)
-
96-well cell culture plates
-
Reagents for quantifying parasite growth (e.g., qPCR reagents or immunofluorescence antibodies)
Procedure:
-
Cell Culture:
-
Culture HCT-8 cells in complete growth medium at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates and allow them to form a confluent monolayer.
-
-
Parasite Preparation and Infection:
-
Excyst C. parvum oocysts to release sporozoites.
-
Infect the HCT-8 cell monolayers with the sporozoites.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Add the different concentrations of this compound to the infected cells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for parasite development.
-
-
Quantification of Parasite Growth:
-
qPCR: Lyse the cells and extract total DNA or RNA. Quantify the amount of a C. parvum-specific gene (e.g., 18S rRNA) using quantitative PCR.
-
Immunofluorescence: Fix and permeabilize the cells. Stain the parasites with a specific antibody followed by a fluorescently labeled secondary antibody. Image the plates and quantify the number of parasites.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of parasite growth) by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: this compound inhibits the CDPK1 signaling pathway in apicomplexan parasites.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound in mice.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Calcium-dependent protein kinase 1 is an essential regulator of exocytosis in Toxoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BKI-1369 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BKI-1369 in in vivo efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing the expected efficacy of this compound in our in vivo model. What are the potential reasons?
A1: Lack of efficacy in in vivo studies with this compound can stem from several factors. Here's a troubleshooting guide to address this issue:
-
Formulation and Administration:
-
Solubility: this compound is a fine powder. Ensure it is properly dissolved in a suitable vehicle. A commonly used solvent is a mixture of 3% Tween 80, 7% ethanol, and 90% normal saline.[1] Improper solubilization can lead to inaccurate dosing and reduced bioavailability.
-
Route of Administration: this compound is typically administered orally.[2][3][4] Confirm that the oral gavage technique is being performed correctly to ensure the full dose reaches the gastrointestinal tract.
-
Dosage: The effective dose can vary depending on the animal model and the targeted pathogen. For instance, in piglet models of Cystoisospora suis infection, a dose of 10 mg/kg body weight twice daily for five days has been shown to be effective.[3] In other studies, single or double doses of 20 mg/kg have also demonstrated efficacy. Review the literature for the most appropriate dosage for your specific model.
-
-
Timing of Treatment:
-
The timing of this compound administration relative to infection is critical. Efficacy has been demonstrated when treatment is initiated after infection is established. For example, in a C. suis piglet model, treatment starting 2 days post-infection was effective in reducing parasite replication. Pre-incubation of parasites with this compound before infection may not be effective.
-
-
Pharmacokinetics and Bioavailability:
-
While systemic exposure is important, for gastrointestinal pathogens like Cryptosporidium, local concentration in the gut is a key predictor of efficacy. This compound's efficacy in clearing C. parvum infection correlates better with gastrointestinal exposure than with systemic plasma levels. If you are not seeing efficacy despite detectable plasma levels, consider assessing drug concentrations in the gastrointestinal tract.
-
This compound has been shown to accumulate in plasma with repeated dosing. A single dose might not be sufficient to maintain therapeutic concentrations, depending on the infection model.
-
Q2: We are observing unexpected toxicity or adverse events in our animals treated with this compound. What could be the cause?
A2: While this compound is designed to be selective for parasite kinases, off-target effects and other liabilities can lead to toxicity. Here are some known toxicities and troubleshooting steps:
-
Cardiotoxicity:
-
This compound has been shown to inhibit the hERG potassium channel, which can lead to cardiotoxicity (prolonged QTc interval). The IC50 for hERG inhibition has been reported to be around 1.52 µM.
-
Troubleshooting: Monitor animals for any signs of cardiac distress. If cardiotoxicity is suspected, it may be necessary to reduce the dose or consider alternative dosing schedules. It's important to note that the free plasma concentration of the drug is what is relevant for hERG inhibition. This compound is approximately 76% protein-bound in plasma.
-
-
Neurological Effects:
-
In one study with piglets, a rare instance of multifocal Purkinje cell necrosis in the cerebellum was observed in a this compound treated animal, which corresponded with abnormal motor and balance clinical signs.
-
Troubleshooting: Closely monitor animals for any neurological signs such as ataxia, tremors, or behavioral changes. If such signs are observed, a thorough histopathological examination of the brain, particularly the cerebellum, is recommended.
-
-
Gastrointestinal and Systemic Toxicities:
-
While not widely reported for this compound, other bumped kinase inhibitors have been associated with gastrointestinal and systemic toxicities.
-
Troubleshooting: Conduct regular clinical observations, including monitoring body weight, food and water intake, and fecal consistency. At the end of the study, perform a complete necropsy and histopathological analysis of major organs to assess for any signs of toxicity.
-
Q3: How does this compound work and what is its mechanism of action?
A3: this compound is a "bumped kinase inhibitor" that selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.
-
Mechanism: Most mammalian kinases have a large "gatekeeper" amino acid residue in their ATP-binding pocket. Apicomplexan CDPK1, however, has a small glycine residue at this position. This size difference creates a hydrophobic pocket that can be exploited by "bumped" inhibitors like this compound, which have a bulky side group that "bumps" into the larger gatekeeper residue of host kinases, preventing them from binding. This structural difference allows for the selective inhibition of the parasite's kinase.
-
Cellular Effects: Inhibition of CDPK1 disrupts several crucial processes for the parasite's life cycle, including host cell invasion, gliding locomotion, egress from host cells, and replication.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Piglet Model of Cryptosporidium hominis Infection
| Treatment Group | Mean Diarrhea Score | Oocyst Excretion (log reduction) | Reference |
| Infected Control | Moderate | N/A | |
| This compound Treated | Significantly Reduced | ~1-log reduction in fecal DNA |
Table 2: Pharmacokinetic Parameters of this compound in Piglets
| Time Point | Plasma Concentration (µM) | Metabolite BKI-1318 (µM) | Metabolite BKI-1817 (µM) | Reference |
| 2h after 1st dose (10 mg/kg) | 2.8 - 3.4 | Not Detected | Not Detected | |
| After 9th dose | 10.0 - 11.7 | Minimally present (<1.1) | Minimally present (<1.1) |
Table 3: In Vitro Inhibitory Concentrations of this compound against Cystoisospora suis
| Inhibitory Concentration | This compound Concentration | Effect | Reference |
| IC50 | 40 nM | >50% inhibition of merozoite proliferation | |
| IC95 | 200 nM | >95% inhibition of merozoite proliferation |
Experimental Protocols
In Vivo Efficacy Study in a Piglet Model of Cryptosporidiosis
-
Animal Model: Gnotobiotic piglets, 2 days of age.
-
Infection: Oral inoculation with Cryptosporidium hominis oocysts.
-
Treatment Formulation: this compound fine powder dissolved in a vehicle of 3% Tween 80, 7% ethanol, and 90% normal saline to achieve the desired concentration (e.g., 2.5% or 5% solution).
-
Dosing Regimen: Oral administration of this compound at a specified dose (e.g., 10 mg/kg body weight) twice daily for a duration of five days, starting at a specific time point post-infection (e.g., 3 days post-challenge).
-
Efficacy Readouts:
-
Clinical Signs: Daily monitoring and scoring of diarrhea.
-
Parasite Burden: Quantification of oocyst excretion in feces daily via microscopy or qPCR for parasite DNA.
-
-
Pharmacokinetic Analysis: Collection of blood, urine, and gut content samples at various time points to measure the concentration of this compound and its metabolites (BKI-1318 and BKI-1817) using LC-MS/MS.
-
Toxicity Assessment: Daily clinical observations for any adverse effects. At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
Visualizations
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BKI-1369 and BKI-1294: Efficacy and Safety Profiles
In the landscape of antiparasitic drug development, Bumped Kinase Inhibitors (BKIs) have emerged as a promising class of compounds targeting apicomplexan parasites. Among these, BKI-1369 and BKI-1294 have been subjects of significant research. This guide provides a detailed comparison of their efficacy and safety, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting a Parasite-Specific Kinase
Both this compound and BKI-1294 function by inhibiting the parasite's calcium-dependent protein kinase 1 (CDPK1)[1][2][3]. This kinase is crucial for several processes essential for the parasite's life cycle, including host cell invasion, motility, and replication[1][4]. The selectivity of these inhibitors stems from a key difference in the ATP-binding pocket of the parasite kinase compared to its mammalian counterparts. Apicomplexan CDPK1 possesses a small glycine "gatekeeper" residue, which allows the "bumped" structure of the BKIs to bind. Mammalian kinases typically have a larger gatekeeper residue, which sterically hinders BKI binding, thus providing a therapeutic window.
Caption: Mechanism of action of this compound and BKI-1294.
Efficacy Comparison
Both compounds have demonstrated potent activity against a range of apicomplexan parasites, including Cryptosporidium parvum, Cryptosporidium hominis, Toxoplasma gondii, Neospora caninum, and Cystoisospora suis.
In Vitro Efficacy
This compound has shown potent inhibition of Cystoisospora suis merozoite proliferation, with an IC50 of 40 nM and near-complete inhibition at 200 nM. Similarly, BKI-1294 exhibits low nanomolar IC50 values against Toxoplasma gondii (20 nM) and Neospora caninum (360 nM).
| Compound | Parasite | Assay | IC50 | Reference |
| This compound | Cystoisospora suis | Merozoite Proliferation | 40 nM | |
| BKI-1294 | Toxoplasma gondii (RH strain) | Proliferation | 20 nM | |
| BKI-1294 | Neospora caninum (Nc-Liv) | Proliferation | 360 nM |
In Vivo Efficacy
In animal models, both BKIs have demonstrated significant therapeutic effects. This compound has been shown to be highly effective in a piglet model of Cryptosporidium hominis infection, significantly reducing oocyst excretion and diarrhea. It was also effective against both toltrazuril-sensitive and -resistant strains of Cystoisospora suis in piglets.
BKI-1294 has shown efficacy in mouse models of Toxoplasma gondii and Neospora caninum infection. In a pregnant mouse model, BKI-1294 effectively inhibited vertical transmission of N. caninum. Against Cryptosporidium parvum, BKI-1294 reduced oocyst shedding in neonatal calves.
| Compound | Parasite | Animal Model | Key Findings | Reference |
| This compound | Cryptosporidium hominis | Gnotobiotic Piglets | Significant reduction in oocyst excretion and diarrhea. | |
| This compound | Cystoisospora suis | Piglets | Effective against toltrazuril-sensitive and -resistant strains; suppressed oocyst excretion and diarrhea. | |
| BKI-1294 | Toxoplasma gondii | Mice | Highly effective against established infection when administered orally. | |
| BKI-1294 | Neospora caninum | Pregnant Mice | Inhibited vertical transmission. | |
| BKI-1294 | Cryptosporidium parvum | Neonatal Calves | Reduced oocyst shedding. |
Safety and Pharmacokinetics
A critical differentiator between this compound and BKI-1294 is their safety profile, particularly concerning cardiotoxicity.
hERG Liability
A significant concern with many kinase inhibitors is off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. BKI-1294 was found to inhibit hERG at submicromolar concentrations, which was a major factor limiting its development for human use.
This compound was developed as a successor to BKI-1294 with the aim of reducing hERG activity. Initial assays suggested a more favorable profile for this compound, with a reported hERG IC50 of 1.52 µM, a five-fold improvement over BKI-1294's 0.3 µM. However, another study using a different assay reported a hERG IC50 of 0.97 µM for this compound. Despite the improvement, the therapeutic window for this compound concerning cardiotoxicity remains a consideration, as therapeutic plasma concentrations in piglets have been observed to reach levels that could potentially inhibit hERG.
| Compound | hERG IC50 | Reference |
| This compound | 1.52 µM | |
| This compound | 0.97 µM | |
| BKI-1294 | 0.3 µM | |
| BKI-1294 | 0.767 µM |
Pharmacokinetics
Both compounds exhibit good oral bioavailability. In mice, BKI-1294 was shown to have 50% oral bioavailability. It also demonstrated the ability to cross the blood-brain barrier, achieving therapeutic concentrations in the brain, which is important for treating neurological parasitic infections like toxoplasmosis.
Pharmacokinetic studies in piglets showed that this compound accumulates in plasma with repeated dosing, suggesting slow elimination. For instance, after nine doses of 10 mg/kg, the plasma concentration of this compound reached 10 µM.
| Compound | Animal Model | Parameter | Value | Reference |
| BKI-1294 | Mouse | Oral Bioavailability | 50% | |
| BKI-1294 | Mouse | Protein Binding | 85% | |
| This compound | Piglet | Plasma Concentration (after 9 doses of 10 mg/kg) | 10 µM |
Experimental Protocols
In Vitro Parasite Proliferation Assay
The efficacy of BKIs against parasite proliferation is typically assessed using in vitro culture systems. For example, to determine the IC50 against Cystoisospora suis, intestinal porcine epithelial cells (IPEC-1) are infected with merozoites. The infected cells are then incubated with varying concentrations of the BKI compound for several days. The proliferation of the parasite is quantified, often using a colorimetric assay (e.g., measuring lactate dehydrogenase) or by direct counting of parasites, to determine the concentration at which proliferation is inhibited by 50%.
In Vivo Efficacy Model (Piglet Model for Cryptosporidiosis)
The gnotobiotic piglet model is a robust system for evaluating therapeutics against Cryptosporidium hominis.
Caption: Workflow for in vivo efficacy testing in piglets.
Piglets are inoculated orally with C. hominis oocysts shortly after birth. Treatment with the BKI (e.g., this compound) or a vehicle control is initiated, typically for a period of five days. During the study, piglets are monitored daily for clinical signs such as diarrhea, and fecal samples are collected to quantify oocyst shedding. At the end of the study, tissues may be collected for histopathological analysis to assess mucosal damage and parasite burden.
Conclusion
Both this compound and BKI-1294 are potent inhibitors of apicomplexan parasites, demonstrating significant efficacy in both in vitro and in vivo models. The primary advantage of this compound over BKI-1294 lies in its improved safety profile, specifically its reduced, though not eliminated, hERG liability. This makes this compound a more viable candidate for further development as a therapeutic for diseases like cryptosporidiosis. However, careful consideration of its pharmacokinetic properties and potential for cardiotoxicity at therapeutic doses remains crucial for its clinical advancement.
References
A Comparative Guide to Bumped Kinase Inhibitors: Evaluating the Efficacy of BKI-1369
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bumped kinase inhibitor (BKI) BKI-1369 with other notable BKIs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to offer an objective resource for evaluating the potential of this compound in the context of apicomplexan parasite-targeted drug discovery.
Introduction to Bumped Kinase Inhibitors and their Target: CDPK1
Bumped kinase inhibitors (BKIs) are a class of ATP-competitive kinase inhibitors designed to selectively target protein kinases that possess a "gatekeeper" residue with a small side chain, typically glycine. This structural feature creates a hydrophobic pocket in the ATP-binding site that is not present in most mammalian kinases, which have bulkier gatekeeper residues. This allows for the design of BKIs with a "bump" that fits into this unique pocket, conferring high selectivity for the target kinase and reducing off-target effects in the host.[1][2]
In many apicomplexan parasites, such as Cryptosporidium, Toxoplasma, Neospora, and Cystoisospora, a key target for BKIs is Calcium-Dependent Protein Kinase 1 (CDPK1).[1][3][4] CDPK1 is a crucial regulator of various essential processes in the parasite life cycle, including motility, invasion of host cells, and egress from infected cells. As mammals lack CDPKs, these enzymes represent a prime target for the development of selective anti-parasitic drugs.
Comparative Efficacy of this compound and Other BKIs
The following tables summarize the in vitro efficacy (IC50 values) of this compound and other prominent BKIs against various apicomplexan parasites. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Efficacy (IC50) of Bumped Kinase Inhibitors against Apicomplexan Parasites
| Bumped Kinase Inhibitor | Target Organism | IC50 (nM) | Reference(s) |
| This compound | Cystoisospora suis | 40 | |
| BKI-1294 | Toxoplasma gondii (RH strain) | 20 | |
| Neospora caninum (Nc-Liv) | 360 | ||
| BKI-1708 | Toxoplasma gondii | 120 | |
| Neospora caninum | 480 | ||
| Sarcocystis neurona | 42 | ||
| BKI-1748 | Toxoplasma gondii | 43 | |
| Neospora caninum | 165 | ||
| BKI-1517 | Besnoitia besnoiti | 2200 (EC99) | |
| BKI-1553 | Besnoitia besnoiti | 3340 (EC99) | |
| BKI-1571 | Besnoitia besnoiti | 2780 (EC99) |
Note: EC99 represents the effective concentration required to inhibit 99% of parasite growth.
Safety Profile: hERG Inhibition
A critical aspect of drug development is assessing the potential for cardiotoxicity, often evaluated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Table 2: hERG Inhibition Profile of Selected Bumped Kinase Inhibitors
| Bumped Kinase Inhibitor | hERG IC50 (µM) | Scaffold Type | Reference(s) |
| This compound | 0.97 - 1.52 | Pyrazolopyrimidine (PP) | |
| BKI-1294 | Submicromolar | Pyrazolopyrimidine (PP) | |
| BKI-1770 | Less hERG inhibition | 5-aminopyrazole-4-carboxamide (AC) | |
| BKI-1841 | Less hERG inhibition | 5-aminopyrazole-4-carboxamide (AC) | |
| BKI-1708 | Less hERG inhibition | 5-aminopyrazole-4-carboxamide (AC) |
The data indicates that while earlier pyrazolopyrimidine (PP) scaffold BKIs like BKI-1294 and this compound show some level of hERG inhibition, newer analogs based on the 5-aminopyrazole-4-carboxamide (AC) scaffold, such as BKI-1708, BKI-1770, and BKI-1841, have been developed with improved safety profiles regarding cardiotoxicity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of BKIs.
Caption: General workflow for an in vitro parasite growth inhibition assay.
Experimental Protocols
In Vitro Parasite Growth Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the efficacy of bumped kinase inhibitors against apicomplexan parasites in a cell-based assay. Specific parameters such as cell line, parasite species, and incubation times should be optimized for the particular experimental system.
1. Host Cell Culture:
-
Human foreskin fibroblasts (HFF) or human ileocecal adenocarcinoma (HCT-8) cells are commonly used host cells.
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are seeded into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
2. Parasite Preparation and Infection:
-
Parasites (e.g., Toxoplasma gondii tachyzoites, Cryptosporidium parvum sporozoites) are harvested and purified.
-
For C. parvum, oocysts are typically treated with a solution like sodium hypochlorite to break the oocyst wall and release sporozoites.
-
The host cell monolayers are infected with a predetermined number of parasites per well.
3. Compound Treatment:
-
Stock solutions of the bumped kinase inhibitors are prepared, typically in dimethyl sulfoxide (DMSO).
-
A serial dilution of each BKI is prepared in the cell culture medium.
-
The medium in the infected cell plates is replaced with the medium containing the various concentrations of the BKIs. Control wells receive medium with DMSO only.
4. Incubation:
-
The plates are incubated for a period that allows for significant parasite replication in the control wells (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
5. Quantification of Parasite Growth:
-
Parasite growth can be quantified using several methods:
-
Quantitative Polymerase Chain Reaction (qPCR): DNA is extracted from the wells, and parasite-specific genes (e.g., 18S rRNA) are amplified to quantify the parasite load.
-
Luciferase-based Assays: If using genetically modified parasites expressing luciferase, a substrate is added, and the resulting luminescence is measured, which correlates with the number of viable parasites.
-
Microscopy: Parasites can be stained and counted manually or with automated imaging systems.
-
6. Data Analysis:
-
The percentage of inhibition for each BKI concentration is calculated relative to the DMSO control.
-
The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Recombinant CDPK1 Inhibition Assay
This biochemical assay directly measures the ability of a BKI to inhibit the enzymatic activity of recombinant CDPK1.
1. Expression and Purification of Recombinant CDPK1:
-
The gene encoding CDPK1 from the target parasite is cloned into an expression vector (e.g., pET vectors for E. coli expression).
-
The recombinant protein is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
2. Kinase Activity Assay:
-
The assay is typically performed in a 96- or 384-well plate format.
-
The reaction mixture contains a buffer, ATP, a peptide substrate for CDPK1, and the purified recombinant CDPK1 enzyme.
-
The reaction is initiated by the addition of ATP.
-
The phosphorylation of the substrate by CDPK1 is measured. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay (Promega): This assay quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Radiometric Assays: Using [γ-³²P]ATP, the incorporation of the radioactive phosphate into the substrate is measured.
-
3. BKI Inhibition Measurement:
-
The assay is performed in the presence of varying concentrations of the BKI.
-
The percentage of inhibition of CDPK1 activity is calculated for each BKI concentration compared to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the BKI concentration and fitting the data to a dose-response curve.
Conclusion
This compound has demonstrated potent efficacy against apicomplexan parasites, particularly Cystoisospora suis. When compared to other bumped kinase inhibitors, its efficacy is within a similar range to other pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide scaffold compounds against various parasites. A key consideration for the clinical development of BKIs is their safety profile, particularly the potential for hERG inhibition. While this compound and other first-generation BKIs have shown some hERG activity, newer generations of BKIs with an altered scaffold have been developed with a more favorable safety profile. The continued exploration of the structure-activity and structure-toxicity relationships of bumped kinase inhibitors will be crucial for the development of safe and effective therapeutics against diseases caused by apicomplexan parasites.
References
- 1. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
BKI-1369: A Potent Inhibitor Across Cryptosporidium Species
A comprehensive guide to the validation and comparative efficacy of BKI-1369 in preclinical models of cryptosporidiosis.
Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals.[1][2][3] The limitations of the current FDA-approved treatment, nitazoxanide, underscore the urgent need for novel, more effective therapeutics.[1] Bumped kinase inhibitors (BKIs) have emerged as a promising class of drugs, and among them, this compound has demonstrated significant efficacy against multiple Cryptosporidium species in various preclinical models.[1]
This guide provides a detailed comparison of this compound's performance against other treatments, supported by experimental data from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals working to combat this challenging parasitic infection.
Comparative Efficacy of this compound
This compound has shown superior potency in vitro compared to the current standard of care, nitazoxanide, against the two most common species infecting humans, C. parvum and C. hominis.
In Vitro Efficacy
The half-maximal effective concentration (EC50) of this compound against various Cryptosporidium strains is significantly lower than that of nitazoxanide, indicating higher potency.
| Compound | Cryptosporidium Species | Strain | EC50 (µM) |
| This compound | C. parvum | GCH1 | 0.048 |
| C. parvum | IOWA | 0.052 | |
| C. hominis | TU502 | 0.027 | |
| Nitazoxanide | C. parvum | GCH1 | 1.8 |
| C. parvum | IOWA | 1.9 | |
| C. hominis | TU502 | 1.1 |
In Vivo Efficacy
Preclinical studies in various animal models have consistently demonstrated the potent anti-cryptosporidial effects of this compound.
| Animal Model | Cryptosporidium Species | This compound Dose | Efficacy |
| IFN-γ KO Mouse | C. parvum | 60 mg/kg, once daily for 5 days | Significant reduction in parasite infection. |
| Neonatal Calf | C. parvum | 10 mg/kg, twice daily for 5 days | Abrogation of diarrhea and reduced parasite excretion. |
| Gnotobiotic Piglet | C. hominis | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and clinical improvement. |
Mechanism of Action: Targeting CDPK1
This compound is a "bumped kinase inhibitor" that selectively targets Cryptosporidium calcium-dependent protein kinase 1 (CDPK1). This enzyme is crucial for various processes in the parasite's life cycle, including host cell invasion, motility, and replication. Mammalian cells lack CDPKs, making this a highly specific and attractive drug target with a reduced likelihood of host toxicity. The "bump" in this compound refers to a modification that allows it to fit into a unique hydrophobic pocket in the parasite's CDPK1, a feature not present in host kinases.
Caption: Mechanism of action of this compound targeting Cryptosporidium CDPK1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Efficacy Assay
The in vitro efficacy of this compound is typically assessed using a high-content imaging-based assay with human ileocecal adenocarcinoma (HCT-8) cells.
-
Cell Culture: HCT-8 cells are seeded in 96-well plates and grown to confluency.
-
Oocyst Preparation: Cryptosporidium oocysts are treated with a bleach solution to sterilize their surface, followed by washing.
-
Infection: Confluent HCT-8 cell monolayers are infected with the prepared oocysts.
-
Drug Treatment: Three hours post-infection, various concentrations of this compound or control compounds are added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for parasite development.
-
Imaging and Analysis: The cells are fixed, stained, and imaged. The number of parasites is quantified to determine the EC50 value.
Caption: Workflow for in vitro efficacy testing of this compound.
In Vivo Efficacy Models
The in vivo efficacy of this compound has been validated in several key animal models that mimic human cryptosporidiosis.
1. Immunocompromised Mouse Model:
-
Animal Strain: Interferon-gamma knockout (IFN-γ KO) mice are commonly used as they are highly susceptible to Cryptosporidium infection.
-
Infection: Mice are orally challenged with C. parvum oocysts.
-
Treatment: Treatment with this compound or a vehicle control is initiated several days post-infection.
-
Monitoring: Fecal oocyst shedding is monitored regularly to assess parasite load. Body weight and clinical signs are also recorded.
2. Neonatal Calf Model:
-
Relevance: This model is highly relevant as C. parvum is a natural pathogen in calves, causing clinical signs similar to those in humans.
-
Infection: Newborn calves are infected with C. parvum oocysts.
-
Treatment: this compound or a placebo is administered orally.
-
Endpoints: The primary endpoints are the reduction in diarrhea and fecal oocyst excretion.
3. Gnotobiotic Piglet Model:
-
Human-Relevant Species: This is the only reliable animal model for C. hominis, the species that predominantly infects humans.
-
Infection: Germ-free piglets are challenged with C. hominis oocysts.
-
Treatment: Piglets are treated with this compound.
-
Assessment: Efficacy is determined by measuring the reduction in oocyst shedding, improvement in clinical signs of diarrhea, and histopathological examination of intestinal tissues.
Comparative Logic: this compound vs. Alternatives
The following diagram illustrates the key advantages of this compound compared to nitazoxanide and other potential treatments.
Caption: Logical comparison of this compound with alternative treatments.
Conclusion
This compound stands out as a highly promising preclinical candidate for the treatment of cryptosporidiosis. Its potent and specific mechanism of action, coupled with demonstrated efficacy against the most clinically relevant Cryptosporidium species in robust animal models, positions it as a significant advancement over existing therapies. Further clinical development of this compound and other next-generation BKIs holds the potential to address the significant unmet medical need for effective treatments for this widespread and debilitating parasitic disease.
References
Comparative Analysis of BKI-1369 and its Metabolites' Activity
A guide for researchers and drug development professionals on the comparative efficacy of the bumped kinase inhibitor BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817.
This guide provides a comprehensive comparison of the biological activity of the bumped kinase inhibitor (BKI) this compound and its two major metabolites, BKI-1318 and BKI-1817. BKIs are a promising class of antiparasitic compounds that selectively target calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, an enzyme essential for parasite motility, invasion, and replication. Understanding the relative potency of the parent drug and its metabolites is crucial for evaluating its overall efficacy and pharmacokinetic profile.
In Vitro Activity against Cystoisospora suis
Cystoisospora suis is a significant pathogen in neonatal piglets, causing diarrheal disease. In vitro studies utilizing porcine intestinal epithelial cells (IPEC-1) have been instrumental in elucidating the activity of this compound and its metabolites against the merozoite stage of this parasite.
Treatment of infected host cells with this compound and its metabolites demonstrated a reduction in parasite proliferation. At a concentration of 400 nM, this compound showed the highest activity, followed by its metabolite BKI-1318, while BKI-1817 exhibited the lowest, yet still significant, inhibitory effect.[1] Specifically, a single application of 400 nM of this compound, BKI-1318, and BKI-1817 decreased the total merozoite counts by 96.1%, 85.1%, and 69.6%, respectively, when compared to controls.[1]
| Compound | Concentration | % Reduction in C. suis Merozoites | IC50 (C. suis) |
| This compound | 400 nM | 96.1% | 35 nM |
| BKI-1318 | 400 nM | 85.1% | Not Reported |
| BKI-1817 | 400 nM | 69.6% | Not Reported |
Table 1: In Vitro Efficacy of this compound and its Metabolites against Cystoisospora suis
In Vivo Pharmacokinetics
The in vivo disposition of this compound and its metabolites has been investigated in piglets. Following oral administration of this compound, both the parent compound and its metabolites are detectable in plasma and feces, indicating systemic absorption and subsequent metabolism and excretion.
In a study with piglets receiving a single oral dose of 20 mg/kg this compound, the maximum fecal concentration (Cmax) of the parent drug was observed at 24 hours post-dose. The Cmax for the metabolite BKI-1318 was reached at 48 hours post-dose. These findings suggest that both the parent compound and its active metabolite are present in the gastrointestinal tract, the primary site of infection for enteric parasites like C. suis.
| Compound | Matrix | Cmax (µM) | Tmax (hours) |
| This compound | Feces | 8.1 | 24 |
| BKI-1318 | Feces | 0.4 | 48 |
| BKI-1817 | Feces | Not Reported | Not Reported |
Table 2: Fecal Pharmacokinetic Parameters of this compound and BKI-1318 in Piglets
Mechanism of Action: Targeting CDPK1
The primary molecular target of this compound and its analogs is calcium-dependent protein kinase 1 (CDPK1). This enzyme is conserved across many apicomplexan parasites and is absent in their mammalian hosts, making it an attractive target for selective drug development. The "bumped" nature of these inhibitors allows them to fit into a hydrophobic pocket of the ATP-binding site of the parasite's CDPK1, which is not accessible in host kinases due to a bulkier "gatekeeper" residue.
Figure 1: Mechanism of selective inhibition of apicomplexan CDPK1 by this compound.
Experimental Protocols
In Vitro Cystoisospora suis Merozoite Development Assay
This assay is used to determine the efficacy of compounds against the replication of C. suis merozoites in a host cell culture system.
-
Cell Culture: Intestinal porcine epithelial cells (IPEC-1) are cultured to confluency in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics in 48-well plates.
-
Parasite Infection: Oocysts of C. suis are sporulated and then excysted to release sporozoites. The confluent IPEC-1 cell monolayers are infected with a defined number of sporozoites.
-
Compound Treatment: The test compounds (this compound, BKI-1318, BKI-1817) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Control wells receive the vehicle only.
-
Incubation: The infected and treated cell cultures are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for merozoite development and replication (e.g., 9 days).
-
Quantification of Parasite Growth: Parasite replication is assessed by counting the number of free merozoites in the culture supernatant using a hemocytometer or by quantitative PCR (qPCR) targeting a parasite-specific gene.
-
Data Analysis: The percentage of inhibition is calculated by comparing the number of merozoites in the treated wells to the control wells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
LC-MS/MS Analysis of this compound and Metabolites in Biological Matrices
This method is employed for the quantitative determination of this compound and its metabolites in biological samples such as plasma or feces.
-
Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples by adding a solvent like acetonitrile or methanol, often containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected.
-
Feces: Fecal samples are homogenized and extracted with an appropriate solvent mixture. The extract is then clarified by centrifugation.
-
Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, the supernatant or extract can be further purified using SPE. The sample is loaded onto an SPE cartridge, washed to remove interfering substances, and the analytes are then eluted with a suitable solvent.
-
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound, BKI-1318, BKI-1817, and the internal standard are monitored for quantification.
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentrations of the analytes in the biological samples are then determined by comparing their peak areas to the calibration curve.
Figure 2: Experimental workflow for assessing the activity of this compound and its metabolites.
Conclusion
The available data indicates that this compound is a potent inhibitor of Cystoisospora suis proliferation in vitro. Its primary metabolite, BKI-1318, retains significant, albeit slightly reduced, activity, while BKI-1817 is the least active of the three compounds. The presence of both the parent drug and the active metabolite, BKI-1318, in the feces of treated animals suggests that both may contribute to the overall therapeutic effect against enteric parasites. Further studies to determine the IC50 values of the metabolites are warranted to provide a more complete quantitative comparison of their potencies. The selective targeting of the parasite's CDPK1 enzyme underscores the therapeutic potential of this class of compounds.
References
A Head-to-Head Comparison of BKI-1369 and Nitazoxanide: A Guide for Researchers
In the landscape of anti-infective drug development, both BKI-1369 and nitazoxanide have emerged as compounds of significant interest. While both agents exhibit potent activity against the protozoan parasite Cryptosporidium, a major cause of diarrheal disease, their broader pharmacological profiles and mechanisms of action diverge considerably. This guide provides a detailed, data-supported comparison of this compound and nitazoxanide to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Nitazoxanide |
| Primary Target Class | Antiparasitic (Apicomplexa) | Broad-spectrum antimicrobial (antiparasitic, antiviral, antibacterial) |
| Primary Mechanism | Selective inhibition of parasite Calcium-Dependent Protein Kinase 1 (CDPK1) | Inhibition of pyruvate:ferredoxin oxidoreductase (PFOR); multiple host- and pathogen-directed mechanisms |
| Spectrum of Activity | Primarily targets Cryptosporidium and Cystoisospora | Broad activity against various protozoa, helminths, anaerobic bacteria, and a wide range of viruses |
| Development Status | Preclinical/Investigational | FDA-approved for cryptosporidiosis and giardiasis; repurposed for viral infections |
Mechanism of Action: A Tale of Two Strategies
This compound represents a targeted therapeutic approach. It is a "bumped kinase inhibitor" specifically designed to fit into the ATP-binding pocket of parasite Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for parasite processes like host cell invasion, replication, and egress.[1][2][3][4][5] The "bump" on the inhibitor corresponds to a "hole" created by a small gatekeeper residue (glycine) in the parasite kinase, a feature absent in most mammalian kinases, which possess a larger gatekeeper residue. This structural difference confers high selectivity and reduces the potential for off-target effects in the host.
Nitazoxanide, in contrast, employs a multi-pronged attack. Its primary antiparasitic and anaerobic antibacterial mechanism involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism. However, its broad-spectrum antiviral activity is attributed to a variety of host-directed mechanisms. These include the disruption of viral protein maturation (e.g., influenza hemagglutinin and coronavirus spike glycoprotein), modulation of host signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, and amplification of the host's innate immune response.
Signaling Pathway Diagrams
Below are graphical representations of the primary signaling pathways targeted by each compound.
Caption: this compound selectively inhibits parasite CDPK1.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
BKI-1369 Demonstrates Superior Efficacy Over Toltrazuril in Resistant Cystoisospora suis Infections
A novel bumped kinase inhibitor, BKI-1369, has shown significant therapeutic potential against toltrazuril-resistant strains of Cystoisospora suis, a major cause of diarrheal disease in suckling piglets. In both in vitro and in vivo studies, this compound effectively controlled parasite replication and ameliorated clinical signs of cystoisosporosis, offering a promising alternative to the current standard of care where resistance is a growing concern.
Recent research has highlighted the efficacy of this compound in inhibiting the growth of C. suis, including strains that have developed resistance to toltrazuril, the only widely available drug for this condition.[1][2] This comparison guide provides a detailed overview of the experimental data supporting the efficacy of this compound, alongside comparative data for toltrazuril, particularly in the context of resistant infections.
Comparative Efficacy Data
The following tables summarize the quantitative data from key in vitro and in vivo experiments, comparing the efficacy of this compound and toltrazuril against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains of C. suis.
In Vitro Efficacy: Inhibition of Merozoite Proliferation
| Treatment | C. suis Strain | Concentration | Inhibition of Merozoite Proliferation | Reference |
| This compound | Toltrazuril-Resistant (Holland-I) | 40 nM | ≥50% | [1] |
| This compound | Toltrazuril-Resistant (Holland-I) | 200 nM | >95% | [1] |
| Toltrazuril | Toltrazuril-Resistant (Dutch field isolate) | 20 µM | <20% | [3] |
| Toltrazuril | Toltrazuril-Sensitive (Wien-I) | 20 µM | >95% |
In Vivo Efficacy in Piglets: Oocyst Excretion and Clinical Outcomes
| Treatment Group | C. suis Strain | Dosage | Oocyst Excretion | Diarrhea | Body Weight Gain | Reference |
| This compound | Toltrazuril-Resistant (Holland-I) | 10 mg/kg BW, twice daily for 5 days | Effectively suppressed | Effectively suppressed | Improved | |
| Toltrazuril | Toltrazuril-Resistant (Holland-I) | 20 mg/kg BW | Not significantly different from untreated control | Most days with diarrhea observed in this group (average 6.40%) | Not significantly different from untreated control | |
| Toltrazuril | Toltrazuril-Resistant (Holland-I) | 30 mg/kg BW | Not significantly different from untreated control | Diarrhea seen in 1.79% of samples | Not significantly different from untreated control | |
| Untreated Control | Toltrazuril-Resistant (Holland-I) | N/A | High | Diarrhea seen in 1.79% of samples | N/A | |
| Toltrazuril | Toltrazuril-Sensitive (Wien-I) | 20 mg/kg BW | Completely suppressed | Completely suppressed | N/A | |
| Untreated Control | Toltrazuril-Sensitive (Wien-I) | N/A | 80% prevalence | Average 5.71% of days with diarrhea | N/A |
Experimental Protocols
In Vitro Merozoite Proliferation Assay
The in vitro efficacy of this compound and toltrazuril was assessed using an established cell culture model with intestinal porcine epithelial cells (IPEC-1).
-
Cell Culture: IPEC-1 cells were maintained in a culture medium at 37°C and 5% CO2.
-
Infection: Confluent IPEC-1 monolayers were infected with C. suis sporozoites.
-
Treatment: Following infection, the cultures were treated with varying concentrations of this compound or toltrazuril. A DMSO-only control was also included.
-
Evaluation: The proliferation of merozoites was quantified by counting free merozoites in the culture supernatant at specific time points post-infection, typically around 5 to 9 days.
In Vivo Piglet Infection Model
The in vivo efficacy was evaluated in suckling piglets experimentally infected with C. suis.
-
Animal Model: Suckling piglets were used as the natural host for C. suis.
-
Infection: Piglets were orally inoculated with a defined number of sporulated C. suis oocysts of either the toltrazuril-sensitive (Wien-I) or toltrazuril-resistant (Holland-I) strain.
-
Treatment: Piglets in the treatment groups received oral administrations of this compound or toltrazuril at specified dosages and frequencies. Control groups received a placebo.
-
Monitoring and Sample Collection: Clinical signs, including fecal consistency (diarrhea), were monitored daily. Fecal samples were collected to quantify oocyst excretion (oocysts per gram of feces). Body weight was recorded regularly to assess growth performance.
-
Efficacy Assessment: The efficacy of the treatments was determined by comparing oocyst excretion, fecal scores, and body weight gain between the treated and control groups.
Mechanism of Action: Targeting CDPK1
This compound belongs to a class of compounds known as bumped kinase inhibitors. Its mechanism of action involves the specific targeting of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites. CDPKs are crucial for various essential processes in the parasite's life cycle, including motility, invasion of host cells, and replication. Mammalian hosts lack CDPKs, making this enzyme an attractive drug target with a high potential for selective toxicity against the parasite.
The binding of this compound to the ATP-binding pocket of CsCDPK1 inhibits its kinase activity. This disruption of the calcium signaling pathway ultimately hinders the parasite's ability to proliferate and cause disease.
References
Navigating Resistance: A Comparative Guide to BKI-1369 in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is paramount in the evaluation of new therapeutic agents. This guide provides a comparative analysis of the bumped kinase inhibitor (BKI) BKI-1369, focusing on its performance in the context of drug resistance in parasitic disease models. While direct cross-resistance studies involving this compound are not yet available in published literature, this guide synthesizes data on its efficacy against drug-resistant parasite strains, compares its activity with other BKIs, and explores potential mechanisms of resistance based on studies of related compounds.
Performance of this compound Against Drug-Resistant Parasites
A significant finding in the study of this compound is its efficacy against parasites that have developed resistance to other commercially available drugs. Research has demonstrated that this compound is effective against toltrazuril-resistant strains of the coccidian parasite Cystoisospora suis.[1][2] This suggests that the mechanism of action of this compound, which involves the inhibition of calcium-dependent protein kinase 1 (CDPK1), is distinct from that of toltrazuril and not affected by the resistance mechanisms developed against the latter.
In both in vivo and in vitro studies, this compound effectively controlled infection by both toltrazuril-sensitive and toltrazuril-resistant C. suis strains, significantly reducing oocyst excretion and clinical signs of disease.[1][2]
Comparative Efficacy of this compound and Other Bumped Kinase Inhibitors
While cross-resistance data is pending, comparing the intrinsic potency of this compound with other BKIs provides valuable context for its potential therapeutic window. The following table summarizes the in vitro efficacy of this compound and several other BKIs against various apicomplexan parasites. It is important to note that these studies were conducted on drug-sensitive parasite strains.
| Compound | Parasite Species | Assay Type | IC50 (nM) | Reference |
| This compound | Cystoisospora suis | Merozoite Proliferation | 40 | Shrestha et al., 2019[2] |
| This compound | Cystoisospora suis | Merozoite Replication | 35 | Joachim & Ruttkowski, 2021 |
| BKI-1294 | Toxoplasma gondii (RH) | Tachyzoite Proliferation | 20 | Mueller et al., 2015 |
| BKI-1294 | Neospora caninum (Nc-Liv) | Tachyzoite Proliferation | 360 | Mueller et al., 2015 |
| BKI-1708 | Toxoplasma gondii | Tachyzoite Proliferation | 120 | Ferreira de Sousa et al., 2024 |
| BKI-1708 | Neospora caninum | Tachyzoite Proliferation | 480 | Ferreira de Sousa et al., 2024 |
| BKI-1318 | Cystoisospora suis | Merozoite Proliferation | Comparable to this compound at 200 nM | Joachim & Ruttkowski, 2021 |
| BKI-1748 | Cystoisospora suis | Merozoite Proliferation | Comparable to this compound at 200 nM | Joachim & Ruttkowski, 2021 |
| BKI-1862 | Cystoisospora suis | Merozoite Proliferation | Comparable to this compound at 200 nM | Joachim & Ruttkowski, 2021 |
Potential Mechanisms of Resistance to Bumped Kinase Inhibitors
Although no resistance to this compound has been reported, studies on other BKIs offer insights into potential resistance mechanisms. The primary target of BKIs is CDPK1, a kinase with a small "gatekeeper" residue (typically glycine) in its ATP-binding pocket. This feature allows the "bumped" chemical structure of the inhibitor to bind with high affinity.
A logical hypothesis for resistance development would involve mutations in the cdpk1 gene that alter the structure of the ATP-binding pocket, thereby reducing the binding affinity of the BKI. For instance, a mutation of the small gatekeeper residue to a bulkier one could sterically hinder the inhibitor.
Furthermore, research on the BKI-1748 in Toxoplasma gondii has shown that resistance can also emerge from mutations in a secondary target, mitogen-activated protein kinase-like 1 (MAPKL1). This suggests that parasites may develop resistance through modifications in multiple kinase targets, potentially creating a higher barrier to resistance development.
Experimental Protocols
In Vitro Merozoite Proliferation Assay (Cystoisospora suis)
This protocol is based on the methodology described by Shrestha et al., 2019.
-
Cell Culture: Intestinal Porcine Epithelial Cells (IPEC-1) are seeded in 96-well plates and grown to confluence.
-
Parasite Infection: Confluent cell monolayers are infected with C. suis sporozoites.
-
Drug Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound or other test compounds. A solvent control (e.g., DMSO) is run in parallel.
-
Incubation: The plates are incubated for a period that allows for merozoite development and proliferation (e.g., 4 days).
-
Quantification of Proliferation: The number of free merozoites in the supernatant is quantified. This can be done using a hemocytometer or by quantitative PCR (qPCR) targeting a parasite-specific gene.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in Piglets (Cystoisospora suis)
This protocol is a generalized representation of the in vivo studies described by Shrestha et al., 2019.
-
Animal Model: Neonatal piglets are used as the host model for C. suis infection.
-
Infection: Piglets are experimentally infected with a known number of sporulated C. suis oocysts from either a toltrazuril-sensitive or a toltrazuril-resistant strain.
-
Treatment Groups: Animals are randomized into treatment and control groups. Treatment groups receive this compound orally at a specified dose and frequency. The control group receives a vehicle solution.
-
Monitoring: Key parameters are monitored daily, including clinical signs (e.g., diarrhea, dehydration), body weight, and oocyst excretion in feces (quantified using techniques like the McMaster method).
-
Endpoint Analysis: At the end of the study period, parasitological and clinical outcomes are compared between the treatment and control groups to determine the efficacy of the compound.
Visualizing Pathways and Workflows
Caption: this compound inhibits the active form of CDPK1.
References
Comparative Therapeutic Efficacy of BKI-1369 in Preclinical Animal Models of Apicomplexan Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of BKI-1369, a bumped kinase inhibitor, in various preclinical animal models of diseases caused by apicomplexan parasites. The data presented herein is collated from published studies to facilitate an objective evaluation of this compound's potential as an anti-parasitic agent.
This compound is a potent inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in apicomplexan parasites that is absent in their mammalian hosts. This selective inhibition disrupts critical physiological processes in the parasites, including replication and host cell invasion. This guide focuses on the in vivo efficacy of this compound against Cryptosporidium hominis and Cystoisospora suis, two significant pathogens causing diarrheal diseases.
Efficacy of this compound in a Gnotobiotic Piglet Model of Cryptosporidiosis
A key study evaluated this compound in a gnotobiotic piglet model of acute diarrhea caused by Cryptosporidium hominis. Treatment with this compound demonstrated a significant reduction in disease severity and parasite burden.
Table 1: Efficacy of this compound against Cryptosporidium hominis in Gnotobiotic Piglets
| Efficacy Parameter | Infected Control Group | This compound Treated Group | Significance |
| Mean Cumulative Oocyst Excretion (log10) | High | Significantly Reduced | p < 0.05 |
| Fecal Parasite DNA (qPCR) | High | Log Reduction | p < 0.05 |
| Diarrhea Score | Moderate (days 4-6 post-challenge) | Significantly Reduced | p < 0.05 |
Data compiled from a study where piglets were treated with 10 mg/kg this compound twice daily for five days starting at the onset of diarrhea.[1]
Efficacy of this compound in a Piglet Model of Cystoisosporosis
This compound has also been shown to be highly effective against Cystoisospora suis, the causative agent of neonatal porcine coccidiosis. Studies have demonstrated its efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of the parasite.
Table 2: Efficacy of this compound against Cystoisospora suis in Piglets
| Efficacy Parameter | Untreated Control Group | This compound Treated Group |
| Oocyst Excretion | High | Completely Suppressed |
| Diarrhea | Present | Significantly Reduced |
| Body Weight Gain | Impaired | Significantly Improved |
Findings are based on experimental infection models where piglets were treated with varying dosage regimens of this compound.[2][3][4][5] A five-day treatment with 10 mg/kg this compound twice a day was effective, and reduced treatment frequencies also showed high efficacy. For instance, two doses of 20 mg/kg this compound at 2 and 4 days post-infection completely suppressed oocyst excretion.
Comparative Efficacy with Alternative Anti-parasitic Agents
While direct head-to-head comparative studies are limited, the efficacy of this compound appears superior to the current standard of care for cryptosporidiosis, nitazoxanide, in the gnotobiotic piglet model. Furthermore, this compound is effective against toltrazuril-resistant strains of C. suis, highlighting its potential as an alternative therapy where resistance is a concern.
Signaling Pathway Inhibition by this compound
This compound selectively targets the Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This kinase is crucial for multiple processes essential for the parasite's life cycle. The "bumped" nature of the inhibitor allows it to fit into a modified ATP-binding pocket of the parasite's kinase, which differs from that of mammalian kinases, ensuring high selectivity and reduced host toxicity.
Caption: Mechanism of action of this compound.
Experimental Protocols
Gnotobiotic Piglet Model for Cryptosporidium hominis Infection
-
Animal Model: Gnotobiotic piglets, derived by caesarean section, are maintained in sterile isolators.
-
Infection: Piglets are orally challenged with C. hominis oocysts (e.g., 1 × 10^6 to 5 × 10^6 oocysts of strain TU502) at 2 days of age.
-
Treatment: this compound is administered orally at a dose of 10 mg/kg body weight, twice daily for five days, commencing at the onset of diarrhea (typically 3 days post-infection).
-
Efficacy Assessment:
-
Oocyst Excretion: Fecal samples are collected daily, and oocysts are enumerated using microscopy after sucrose flotation and staining.
-
Diarrhea: Diarrhea is monitored and scored daily.
-
Parasite DNA: Quantitative PCR (qPCR) is used to measure Cryptosporidium DNA in fecal samples.
-
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. onclive.com [onclive.com]
- 4. FGFR blockade inhibits targeted therapy-tolerant persister in basal FGFR1- and FGF2-high cancers with driver oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of BKI-1369 and Related Bumped Kinase Inhibitors
Introduction
Bumped kinase inhibitors (BKIs) represent a promising class of therapeutic agents targeting calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, the causative agents of diseases such as cryptosporidiosis and toxoplasmosis.[1][2] this compound has emerged as a lead candidate, demonstrating significant efficacy in preclinical models.[3][4] This guide provides a comparative analysis of the pharmacokinetics of this compound and its related compounds, supported by experimental data, to aid researchers and drug development professionals in this field.
Comparative Pharmacokinetics
The pharmacokinetic profiles of BKIs are crucial for determining their in vivo efficacy. A comparison of single-dose pharmacokinetic parameters in mice reveals significant variability among different BKI analogs, even those with similar in vitro potencies.
Table 1: Single-Dose Pharmacokinetics of Bumped Kinase Inhibitors in Mice
| Compound | Dose (mg/kg) | Cmax (µM) | AUC (µM*h) |
| BKI-1294 | 10 | 13 | 725 |
| BKI-1318 | 10 | 6.5 | 2208 |
| This compound | 10 | 0.3 | 128 |
| BKI-1534 | 10 | 0.2 | 58 |
| BKI-1553 | 10 | 18.2 | 7856 |
| BKI-1649 | 10 | 4.9 | 6416 |
| BKI-1556 | 25 | 7.0 | 2082 |
| BKI-1557 | 10 | 0.9 | 67 |
Source: Adapted from Hulverson et al., 2017.[5]
Interestingly, this compound, despite having one of the lowest maximal plasma concentrations (Cmax) and area under the curve (AUC) values, demonstrated the highest efficacy in clearing parasite infection in a neonatal mouse model of cryptosporidiosis. This suggests that systemic exposure may not be the sole determinant of efficacy and that gastrointestinal (GI) exposure could play a more critical role.
In piglets, oral administration of this compound led to its accumulation in plasma, with concentrations reaching up to 11.7 µM during a five-day treatment regimen. The major metabolites of this compound are BKI-1318 and BKI-1817. Fecal pharmacokinetic analysis in piglets provides insights into the intestinal exposure to this compound and its metabolites.
Table 2: Fecal Pharmacokinetics of this compound and its Metabolites in Piglets Following a Single Oral Dose (20 mg/kg)
| Compound | Cmax (µM) | Tmax (h) |
| This compound | 8.1 | 24 |
| BKI-1318 | 0.4 | 48 |
| BKI-1817 | 60.8 | 48 |
Source: Adapted from Shrestha et al., 2020.
These data indicate that BKI-1817 is the major metabolite found in feces, suggesting extensive metabolism of this compound in the gastrointestinal tract or enterohepatic circulation.
Signaling Pathway of BKI Action
BKIs exert their antiparasitic effect by selectively inhibiting apicomplexan CDPK1. This kinase is a crucial regulator of calcium-dependent signaling pathways in parasites, controlling processes essential for host cell invasion and parasite motility. The binding of a BKI to the ATP-binding pocket of CDPK1 blocks its downstream signaling, thereby inhibiting parasite proliferation.
Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of BKIs.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
Animal Model: Adult BALB/c mice were used for the single-dose pharmacokinetic studies.
Drug Administration: BKIs were administered as a single oral dose. For this compound, various vehicles were tested, including a formulation of 60% phosal 53 MCT/30% polyethylene glycol 400/10% ethanol.
Sample Collection: Blood samples were collected at multiple time points post-administration to determine plasma drug concentrations.
Sample Analysis: Plasma concentrations of the BKIs were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Cmax and AUC, were calculated from the plasma concentration-time profiles.
Caption: Experimental workflow for pharmacokinetic studies in mice.
Fecal Pharmacokinetic Studies in Piglets
Animal Model: Suckling piglets were used in these studies.
Drug Administration: this compound was administered orally as a single dose of 20 mg/kg.
Sample Collection: Fecal samples were collected at various time points post-dose, including -24, 2, 24, 48, and 624 hours.
Sample Preparation: Fecal samples were homogenized in phosphate-buffered saline, followed by extraction with acetonitrile containing an internal standard (propranolol).
Sample Analysis: The concentrations of this compound and its metabolites in the fecal extracts were determined by LC-MS/MS.
Pharmacokinetic Analysis: Fecal concentration-time profiles were used to determine the Cmax and Tmax for each compound.
Conclusion
The comparative pharmacokinetic data presented in this guide highlight the significant diversity within the bumped kinase inhibitor class. While this compound shows lower systemic exposure compared to some analogs, its high in vivo efficacy underscores the importance of considering other factors, such as gastrointestinal concentration and metabolism, in the drug development process. The detailed experimental protocols and the elucidated signaling pathway provide a valuable resource for researchers working on the development of novel antiparasitic agents. Further studies are warranted to fully understand the structure-activity and structure-pharmacokinetic relationships within this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in bumped kinase inhibitors for human and animal therapy for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BKI-1369: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures for the bumped kinase inhibitor, BKI-1369. In the absence of a specific Safety Data Sheet (SDS), these recommendations are founded on best practices for the handling of potentially hazardous chemical compounds within a laboratory setting.
As a pyrazolo[2,3-d]pyrimidine derivative and a kinase inhibitor, this compound should be handled with care, assuming potential biological activity and cytotoxicity.[1][2] Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. Adherence to the following procedures will help ensure the safe management of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure to the chemical compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any aerosols or dust, especially when handling powder. |
This compound Waste Segregation and Disposal Procedures
Proper segregation of chemical waste is crucial for safe disposal. This compound waste should be categorized into three main streams: liquid waste, solid waste, and empty containers. All waste containers must be clearly labeled as "Hazardous Waste" and specify the full chemical name "this compound".[3]
This category includes solutions containing this compound, such as experimental solutions or solvent rinsates.
Experimental Protocol: Liquid Waste Collection
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container compatible with the solvents used (e.g., a high-density polyethylene or glass bottle).
-
Label the Container: Affix a "Hazardous Waste" label to the container.[4] List all constituents, including this compound and all solvents, with their approximate concentrations.
-
Segregate Waste: If using halogenated solvents (e.g., dichloromethane, chloroform), collect this waste separately from non-halogenated solvent waste.[5]
-
Transfer Waste: Carefully pour the liquid waste into the designated container, avoiding splashes.
-
Secure the Container: Keep the waste container securely capped when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Pickup: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
Solid waste includes contaminated consumables such as gloves, pipette tips, and paper towels.
Experimental Protocol: Solid Waste Collection
-
Designate a Lined Waste Container: Use a sturdy, lined container with a lid, clearly marked for "this compound Solid Waste."
-
Collect Contaminated Materials: Place all disposables that have come into contact with this compound into this container.
-
Secure for Disposal: When the container is full, seal the liner and the container.
-
Arrange for Pickup: Contact your institution's EHS office for disposal as hazardous waste.
Properly decontaminated containers can often be disposed of as regular laboratory glass or plastic waste. However, the rinsate must be treated as hazardous waste.
Experimental Protocol: Empty Container Decontamination
-
Triple Rinse: Rinse the empty this compound container three times with a suitable solvent in which this compound is soluble.
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area or a fume hood.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for clean lab glass or plastic.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
| Spill Scenario | Action |
| Small Spill | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).3. Collect the absorbent material into a sealed container for disposal as solid hazardous waste.4. Clean the spill area with a suitable solvent and decontaminate. |
| Large Spill | 1. Evacuate the area immediately.2. Alert your laboratory supervisor and your institution's EHS office.3. Prevent entry into the affected area.4. Await the arrival of trained emergency response personnel. |
Visualizing Disposal Workflows
To further clarify the proper disposal pathways for this compound, the following diagrams illustrate the decision-making process and workflows.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for responding to a this compound spill.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling BKI-1369
This document provides immediate and essential safety, handling, and disposal information for BKI-1369, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3] This guidance is derived from the established safety protocols for handling chemical compounds in a laboratory environment.
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious clothing | A lab coat must be worn and fully buttoned.[2] For high-risk activities, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area is crucial. If dust or aerosol formation is unavoidable, a suitable respirator must be worn. |
Hazard Identification and First Aid
This compound presents several hazards that require immediate attention in case of exposure.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
First Aid Measures
| Exposure Route | Immediate Action |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and seek medical advice. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
Operational Plan for Handling and Storage
Strict adherence to the following procedures is necessary to ensure the safe handling and storage of this compound.
Handling Protocol
-
Preparation : Before handling, ensure that an appropriate exhaust ventilation system is operational. Locate the nearest safety shower and eye wash station.
-
Avoid Contamination : Do not eat, drink, or smoke in the handling area.
-
Minimize Exposure : Avoid inhalation of dust or aerosols. Prevent contact with eyes and skin.
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.
Storage Conditions
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high toxicity to aquatic life.
Disposal Protocol
-
Waste Collection : Collect spillage and waste materials in a designated, approved waste container.
-
Environmental Protection : Do not allow the product to enter drains, water courses, or the soil.
-
Final Disposal : Dispose of the contents and the container at an approved waste disposal plant, in accordance with local, state, and federal regulations.
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
